2-Methoxy-1,3-thiazole-4-carbaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methoxy-1,3-thiazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2S/c1-8-5-6-4(2-7)3-9-5/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZRLCQLUQDGDTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CS1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106331-75-3 | |
| Record name | 2-methoxy-1,3-thiazole-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Methoxy-1,3-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for 2-Methoxy-1,3-thiazole-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the absence of a directly published synthesis, this document outlines a plausible and chemically sound multi-step approach based on established organic chemistry principles and analogous reactions found in the literature.
The proposed synthesis is divided into two main stages: the formation of the 2-methoxy-1,3-thiazole core and the subsequent formylation at the C4 position. Two alternative routes are presented for the synthesis of the key intermediate, 2-methoxy-1,3-thiazole.
Stage 1: Synthesis of the 2-Methoxy-1,3-thiazole Intermediate
Two potential routes are proposed for the synthesis of the 2-methoxy-1,3-thiazole core.
Route A: Modified Hantzsch Thiazole Synthesis
This route offers a more direct approach to the 2-methoxythiazole core through a variation of the classic Hantzsch thiazole synthesis.
Reaction Scheme:
Caption: Route A - Direct synthesis of 2-Methoxy-1,3-thiazole.
Experimental Protocol:
-
Preparation of O-Methylisothiourea: O-Methylisothiourea can be prepared from thiourea and a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base.
-
Hantzsch Condensation: Equimolar amounts of 1,3-dichloroacetone and O-methylisothiourea are dissolved in a suitable solvent, such as ethanol or isopropanol. The mixture is heated under reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then dried and the solvent evaporated. The crude product is purified by column chromatography on silica gel.
Route B: From 2-Aminothiazole via Sandmeyer-type Reaction
This alternative, multi-step route involves the synthesis of the more common 2-aminothiazole, followed by its conversion to the desired 2-methoxythiazole.
Reaction Scheme:
Caption: Route B - Synthesis of 2-Methoxy-1,3-thiazole from 2-Aminothiazole.
Experimental Protocol:
-
Synthesis of 2-Amino-1,3-thiazole: This well-established Hantzsch synthesis involves the reaction of thiourea with an α-haloketone.[1][2][3] A mixture of thiourea and 1,3-dichloroacetone in ethanol is heated to reflux.[1][2] The resulting 2-aminothiazole hydrochloride is then neutralized to obtain the free base.[4]
-
Diazotization of 2-Amino-1,3-thiazole: The 2-aminothiazole is dissolved in an acidic solution (e.g., dilute sulfuric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.[5]
-
Methoxylation: The cold diazonium salt solution is then added to heated methanol. The methoxy group from the methanol displaces the diazonium group, releasing nitrogen gas, to form 2-methoxy-1,3-thiazole.[5][6]
-
Work-up and Purification: The reaction mixture is cooled, neutralized, and extracted with an organic solvent. The crude product is purified by distillation or column chromatography.
Stage 2: Formylation of 2-Methoxy-1,3-thiazole
The final step in the synthesis is the introduction of a carbaldehyde group at the C4 position of the thiazole ring using the Vilsmeier-Haack reaction.[7][8][9][10][11]
Reaction Scheme:
Caption: Vilsmeier-Haack formylation of 2-Methoxy-1,3-thiazole.
Experimental Protocol:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) is added dropwise to ice-cold N,N-dimethylformamide (DMF) with stirring.[9][11]
-
Formylation Reaction: A solution of 2-methoxy-1,3-thiazole in DMF is added to the prepared Vilsmeier reagent. The reaction mixture is then heated, typically to around 60-80 °C, for several hours.[8]
-
Hydrolysis and Work-up: The reaction mixture is cooled and poured onto crushed ice, followed by neutralization with a base such as sodium hydroxide or sodium carbonate solution.
-
Purification: The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization or column chromatography to yield this compound.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the proposed synthesis, based on literature values for analogous reactions.
| Step | Starting Materials | Product | Solvent | Catalyst/Reagent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Route A | |||||||
| Hantzsch Synthesis | 1,3-Dichloroacetone, O-Methylisothiourea | 2-Methoxy-1,3-thiazole | Ethanol | - | Reflux | 4-6 | 40-60 (Estimated) |
| Route B | |||||||
| 1. Hantzsch Synthesis | 1,3-Dichloroacetone, Thiourea | 2-Amino-1,3-thiazole | Ethanol | - | Reflux | 2-4 | 70-90[1][2] |
| 2. Diazotization & Methoxylation | 2-Amino-1,3-thiazole | 2-Methoxy-1,3-thiazole | H₂SO₄(aq), MeOH | NaNO₂, Heat | 0-5 then Heat | 1-2 | 30-50 (Estimated) |
| Final Stage | |||||||
| Vilsmeier-Haack Formylation | 2-Methoxy-1,3-thiazole | This compound | DMF | POCl₃ | 60-80 | 3-5 | 60-80 (Estimated) |
Conclusion
This technical guide outlines a feasible and robust synthetic strategy for this compound. While a direct literature precedent is unavailable, the proposed pathway, leveraging the well-established Hantzsch thiazole synthesis and Vilsmeier-Haack formylation, provides a solid foundation for its laboratory preparation. The alternative routes for the key intermediate offer flexibility in starting materials and reaction conditions. The provided experimental protocols and estimated yields serve as a valuable resource for researchers and professionals in the field of drug discovery and organic synthesis. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.
References
- 1. A one-pot electrochemical synthesis of 2-aminothiazoles from active methylene ketones and thioureas mediated by NH4I - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 10. ijpcbs.com [ijpcbs.com]
- 11. jk-sci.com [jk-sci.com]
"2-Methoxy-1,3-thiazole-4-carbaldehyde" CAS number and properties
An important note on the requested compound "2-Methoxy-1,3-thiazole-4-carbaldehyde": Extensive searches for the chemical identifier (CAS number) and specific properties of "this compound" did not yield any direct results. This suggests that this specific compound may be a novel chemical entity, a transient synthetic intermediate, or is not widely documented in publicly available chemical databases.
This guide will instead provide a comprehensive overview of closely related and well-characterized thiazole-4-carbaldehyde derivatives, focusing on their synthesis, properties, and applications in research and development. The information presented here is targeted towards researchers, scientists, and professionals in drug development.
Closely Related Compounds and Their Properties
Several isomeric and substituted analogs of the requested compound are commercially available and have been documented in scientific literature. The primary difference lies in the position and nature of the methoxy-containing substituent.
2-(Methoxyphenyl)-1,3-thiazole-4-carbaldehydes
A common structural motif involves a methoxyphenyl group attached to the second position of the thiazole ring. The properties of these compounds are summarized below.
| Property | 2-(2-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | 2-(3-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde | 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde |
| CAS Number | Not explicitly found, but commercially available. | 749902-11-2[1] | 174006-71-4[2][3] |
| Molecular Formula | C₁₁H₉NO₂S | C₁₁H₉NO₂S[1] | C₁₁H₉NO₂S[2] |
| Molecular Weight | 219.26 g/mol | 219.26 g/mol [1] | 219.26 g/mol [2] |
| Appearance | - | Off-white to yellow solid[1] | Off-white solid[2] |
| Purity | - | ≥ 99% (HPLC)[1] | ≥ 99% (HPLC)[2] |
| Storage Conditions | - | 0-8°C[1] | 0-8°C[2] |
Other Relevant Thiazole-carbaldehyde Derivatives
Other related compounds with different substitution patterns are also of interest.
| Property | 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde | 2-(Dimethylamino)-4-methoxy-1,3-thiazole-5-carbaldehyde | Thiazole-4-carboxaldehyde |
| CAS Number | 687636-95-9[4] | Not explicitly found, but commercially available.[5] | 3364-80-5 |
| Molecular Formula | C₆H₇NO₂S[4] | C₇H₁₀N₂O₂S[5] | C₄H₃NOS |
| Molecular Weight | 157.19 g/mol [4] | 186.23 g/mol [5] | 113.14 g/mol |
| Appearance | - | - | - |
| Boiling Point | - | - | 61-63 °C/15 mmHg |
| Density | - | - | 1.288 g/mL at 25 °C |
Synthesis and Experimental Protocols
The synthesis of thiazole derivatives is a well-established area of organic chemistry. The Hantzsch thiazole synthesis is a classic and versatile method.[4]
General Hantzsch Thiazole Synthesis
This method involves the reaction of a thioamide with an α-haloketone. For the synthesis of a 4-carbaldehyde derivative, a protected form of an α-halopyruvaldehyde or a related three-carbon electrophile would be required.
A general synthetic workflow for producing a substituted thiazole-4-carbaldehyde is outlined below.
References
Spectroscopic and Synthetic Profile of 2-Methoxy-1,3-thiazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic pathway for the heterocyclic compound 2-Methoxy-1,3-thiazole-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific molecule in public databases, this guide presents predicted spectroscopic data based on the analysis of its functional groups and known spectral data of analogous structures. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of novel thiazole derivatives in fields such as medicinal chemistry and materials science.
Predicted Spectroscopic Data
The following tables summarize the expected spectroscopic data for this compound. These values are derived from computational predictions and analysis of characteristic spectral regions for similar chemical structures.
Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR (Predicted) | ¹³C NMR (Predicted) | ||
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Chemical Shift (δ, ppm) |
| ~9.8 - 10.0 | s | Aldehyde (-CHO) | ~185 - 195 |
| ~8.0 - 8.2 | s | Thiazole H-5 | ~165 - 175 |
| ~4.1 - 4.3 | s | Methoxy (-OCH₃) | ~145 - 155 |
| ~120 - 130 | |||
| ~55 - 65 |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |
| ~3100 - 3000 | Weak-Medium | C-H stretch (Thiazole ring) |
| ~2950 - 2850 | Weak-Medium | C-H stretch (Methoxy group) |
| ~2850 - 2750 | Weak (often two bands) | C-H stretch (Aldehyde) |
| ~1700 - 1680 | Strong | C=O stretch (Aldehyde) |
| ~1600 - 1550 | Medium | C=N stretch (Thiazole ring) |
| ~1450 - 1350 | Medium | C-H bend (Methoxy and Thiazole) |
| ~1300 - 1200 | Strong | C-O stretch (Methoxy group) |
| ~1100 - 1000 | Medium | C-S stretch (Thiazole ring) |
Table 3: Predicted Mass Spectrometry (MS) Data
| m/z (Mass-to-Charge Ratio) | Proposed Fragment | Fragmentation Pathway |
| 157 | [M]⁺ | Molecular Ion |
| 129 | [M - CO]⁺ | Loss of carbon monoxide from the aldehyde |
| 128 | [M - CHO]⁺ | Loss of the formyl radical |
| 114 | [M - CHO - CH₂]⁺ | Subsequent loss of a methylene radical |
| 100 | [M - CO - NCH]⁺ | Ring fragmentation |
| 86 | [M - CO - S]⁺ | Ring fragmentation |
Experimental Protocols
The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above for a small organic molecule like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: pulse angle of 30-45 degrees, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.
-
Reference the spectrum to the solvent peaks.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the empty ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented in terms of transmittance or absorbance.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).
-
Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS, which typically yields the molecular ion peak.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).
Synthetic Pathway Visualization
The Hantzsch thiazole synthesis is a classical and versatile method for the preparation of thiazole derivatives. A plausible synthetic route to a 2-substituted-1,3-thiazole-4-carbaldehyde, analogous to the target molecule, is depicted below. This pathway involves the reaction of a thioamide with an α-halocarbonyl compound.
This diagram illustrates the general Hantzsch synthesis, a fundamental reaction in heterocyclic chemistry for the formation of the thiazole ring system. For the specific synthesis of this compound, the corresponding methoxythioacetamide and a suitable 3-halo-2-oxopropanal derivative would be required as starting materials.
An In-depth Technical Guide to the Physical and Chemical Properties of 2-Methoxy-1,3-thiazole-4-carbaldehyde and Its Analogues
Introduction
Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and unique electronic properties. The subject of this guide, 2-methoxy-1,3-thiazole-4-carbaldehyde, and its analogue, 2-(4-methoxyphenyl)-1,3-thiazole-4-carbaldehyde, are of significant interest due to their potential as versatile intermediates in the synthesis of novel therapeutic agents and functional materials.[1] The presence of a methoxy or methoxyphenyl group at the 2-position and a carbaldehyde group at the 4-position of the thiazole ring provides multiple reaction sites for further chemical modifications.
Physicochemical Properties
The physical and chemical properties of 2-(4-Methoxyphenyl)-1,3-thiazole-4-carbaldehyde are summarized below. These values provide a reasonable estimate for the properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉NO₂S | [1] |
| Molecular Weight | 219.26 g/mol | [1] |
| Appearance | Off-white solid | [1] |
| Purity | ≥ 99% (HPLC) | [1] |
| CAS Number | 174006-71-4 | [1][2] |
| Storage Conditions | Store at 0-8°C | [1] |
Spectroscopic Data
Detailed experimental spectral data for the target compound is unavailable. However, based on the analysis of the analogue 2-(4-methoxyphenyl)benzo[d]thiazole and general principles of spectroscopy, the expected spectral characteristics are outlined below.[3]
Infrared (IR) Spectroscopy
The IR spectrum of a thiazole derivative is characterized by several key absorption bands. For this compound, the following peaks would be anticipated:
| Wavenumber (cm⁻¹) | Assignment |
| ~3100 | C-H stretching of the thiazole ring |
| ~2950-2850 | C-H stretching of the methoxy group |
| ~1680-1700 | C=O stretching of the aldehyde group |
| ~1600-1450 | C=C and C=N stretching of the thiazole ring |
| ~1250 | Asymmetric C-O-C stretching of the methoxy group |
| ~1050 | Symmetric C-O-C stretching of the methoxy group |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the thiazole ring, the methoxy group, and the aldehyde.
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~9.8-10.0 | Singlet | Aldehyde proton (-CHO) |
| ~8.0-8.2 | Singlet | Thiazole ring proton (H5) |
| ~4.0 | Singlet | Methoxy group protons (-OCH₃) |
¹³C NMR: The carbon NMR would provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~185-190 | Aldehyde carbonyl carbon (-CHO) |
| ~160-165 | Thiazole ring carbon (C2) |
| ~145-150 | Thiazole ring carbon (C4) |
| ~120-125 | Thiazole ring carbon (C5) |
| ~55-60 | Methoxy carbon (-OCH₃) |
Experimental Protocols
Plausible Synthesis: Hantzsch Thiazole Synthesis
A common and versatile method for synthesizing thiazole derivatives is the Hantzsch thiazole synthesis.[4] A plausible route to synthesize 2-alkoxy-1,3-thiazole-4-carbaldehydes would involve the condensation of an α-haloketone with a thioamide.
General Procedure:
-
Thioamide formation: A suitable amide is treated with a thionating agent like Lawesson's reagent to yield the corresponding thioamide.
-
Cyclocondensation: The thioamide is then reacted with an appropriate α-halocarbonyl compound (e.g., 3-bromo-2-oxopropanal) in a suitable solvent such as ethanol or acetic acid.
-
Work-up: The reaction mixture is typically neutralized, and the product is extracted with an organic solvent.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the desired thiazole derivative.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(4-METHOXY-PHENYL)-THIAZOLE-4-CARBALDEHYDE | 174006-71-4 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel 2,4-Disubstituted-1,3-Thiazole Derivatives: Synthesis, Anti-Candida Activity Evaluation and Interaction with Bovine Serum Albumine - PMC [pmc.ncbi.nlm.nih.gov]
The Synthesis of 2-Methoxy-1,3-thiazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-1,3-thiazole-4-carbaldehyde is a key heterocyclic building block in medicinal chemistry and drug development. The unique arrangement of the methoxy group and the aldehyde function on the thiazole core makes it a valuable intermediate for the synthesis of a diverse range of complex molecules with potential therapeutic applications. This technical guide provides an in-depth overview of the most practical synthetic route to this compound, starting from readily available materials. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to aid researchers in its efficient preparation.
Core Synthesis Strategy: Nucleophilic Aromatic Substitution (SNAr)
The most direct and efficient synthetic route to this compound is the nucleophilic aromatic substitution (SNAr) of the commercially available 2-bromothiazole-4-carbaldehyde with sodium methoxide. The electron-withdrawing nature of the thiazole ring system, particularly the nitrogen atom, facilitates the displacement of the bromide at the C2 position by the methoxide nucleophile.
Experimental Workflow
The overall workflow for the synthesis is depicted below.
Detailed Experimental Protocol
Materials:
-
2-Bromothiazole-4-carbaldehyde
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-bromothiazole-4-carbaldehyde (1.0 eq) in anhydrous methanol (10 mL per mmol of substrate) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add sodium methoxide (1.2 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.
-
To the residue, add water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Quantitative Data
The following table summarizes typical quantitative data for the synthesis. Please note that yields and reaction times may vary depending on the specific reaction scale and conditions.
| Parameter | Value | Notes |
| Starting Material | 2-Bromothiazole-4-carbaldehyde | Commercially available. |
| Reagent | Sodium Methoxide | 1.2 equivalents |
| Solvent | Anhydrous Methanol | |
| Reaction Temperature | Reflux (approx. 65 °C) | |
| Reaction Time | 2-6 hours | Monitor by TLC. |
| Typical Yield | 70-85% | Based on analogous reactions. |
Mechanistic Pathway
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which involves the formation of a Meisenheimer complex intermediate.
Alternative Synthetic Routes
While the SNAr approach is the most direct, other classical methods for thiazole synthesis could be adapted to produce the target molecule.
-
Hantzsch Thiazole Synthesis: This method involves the condensation of an α-haloketone with a thioamide. In principle, reacting 3-bromo-2-oxopropanal with O-methylthiocarbamate could yield the desired product. However, the stability and availability of these starting materials can be a challenge.
-
From 2-Hydroxythiazole-4-carbaldehyde: An alternative would be the synthesis of 2-hydroxy-1,3-thiazole-4-carbaldehyde (which exists in tautomeric equilibrium with 4-formyl-1,3-thiazol-2(3H)-one) followed by methylation. The methylation of the hydroxyl group would need to be selective over potential reactions with the aldehyde.
Conclusion
The synthesis of this compound is most efficiently achieved through a nucleophilic aromatic substitution reaction on 2-bromothiazole-4-carbaldehyde. This method offers a straightforward and high-yielding pathway using a commercially available starting material. The detailed protocol and mechanistic understanding provided in this guide are intended to facilitate the work of researchers in organic synthesis and drug discovery, enabling the broader application of this valuable heterocyclic scaffold.
An In-depth Technical Guide to 2-Methoxy-1,3-thiazole-4-carbaldehyde: Synthesis, Characterization, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methoxy-1,3-thiazole-4-carbaldehyde, a heterocyclic aldehyde with significant potential in organic synthesis and medicinal chemistry. While specific historical data for this exact molecule is not extensively documented, its synthesis logically follows from established methodologies for thiazole functionalization. This document outlines a probable synthetic route via the Vilsmeier-Haack reaction, provides predicted and comparative analytical data, and explores its potential applications in drug discovery based on the known biological activities of structurally related thiazole derivatives.
Introduction and Historical Context
The thiazole ring is a fundamental scaffold in medicinal chemistry and materials science, present in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of functional groups, such as a methoxy and a carbaldehyde moiety, to the thiazole core creates a versatile building block for the synthesis of more complex molecules.
While the specific discovery of this compound is not prominently recorded in scientific literature, its conceptualization lies at the intersection of two key developments in organic chemistry: the exploration of thiazole chemistry and the advent of reliable formylation reactions. The Vilsmeier-Haack reaction, developed in the early 20th century, provides a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiazoles.[1] The synthesis of various substituted thiazoles has been an active area of research for decades, driven by their utility as intermediates in the preparation of pharmaceuticals and other specialty chemicals.[2][3]
Synthesis of this compound
The most probable and efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of 2-methoxythiazole. This reaction introduces a formyl group onto the electron-rich thiazole ring.
Proposed Synthetic Pathway
The synthesis involves the reaction of 2-methoxythiazole with the Vilsmeier reagent, which is typically generated in situ from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).[4][5]
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Inferred)
Materials:
-
2-Methoxythiazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphoryl chloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphoryl chloride (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
Add a solution of 2-methoxythiazole (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and stir for 1 hour.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Physicochemical and Spectroscopic Data
The following tables summarize the expected and comparative quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Predicted/Comparative Value | Reference Compound |
| Molecular Formula | C₅H₅NO₂S | - |
| Molecular Weight | 143.16 g/mol | - |
| Appearance | Pale yellow solid | 2-(4-Methoxyphenyl)thiazole-4-carbaldehyde[6] |
| Melting Point | 80-100 °C (estimated) | 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde analogs[7] |
Table 2: Spectroscopic Data (Predicted)
| Technique | Expected Chemical Shifts / Peaks | Rationale/Comparison |
| ¹H NMR | δ ~9.8-10.0 ppm (s, 1H, -CHO)δ ~8.2-8.4 ppm (s, 1H, thiazole-H5)δ ~4.1-4.3 ppm (s, 3H, -OCH₃) | Aldehyde proton is typically downfield. Thiazole proton chemical shifts vary with substitution. Methoxy protons are typically in this region.[8][9] |
| ¹³C NMR | δ ~185-190 ppm (-CHO)δ ~165-170 ppm (C2-OCH₃)δ ~140-145 ppm (C4-CHO)δ ~120-125 ppm (C5)δ ~55-60 ppm (-OCH₃) | Carbonyl carbon is significantly downfield. Methoxy-substituted aromatic carbons are deshielded.[10] |
| IR (cm⁻¹) | ~1680-1700 (C=O, aldehyde)~2820, 2720 (C-H, aldehyde)~1550-1600 (C=N, thiazole ring)~1250-1300 (C-O, methoxy) | Characteristic stretching frequencies for the functional groups.[7][11] |
| Mass Spec (m/z) | 143 (M⁺) | Based on the molecular formula. |
Applications in Drug Development
While specific biological activities for this compound are not yet reported, its structural motifs are present in numerous bioactive molecules. Thiazole derivatives are known to exhibit a broad range of pharmacological properties, including:
-
Anticancer Activity: Many thiazole-containing compounds have been investigated as potential anticancer agents. For instance, a series of 4-substituted methoxybenzoyl-aryl-thiazoles have shown potent antiproliferative activity through the inhibition of tubulin polymerization.[2]
-
Anti-inflammatory and Analgesic Effects: The 2-(2-methoxyphenyl)thiazole-4-carbaldehyde scaffold is a key intermediate in the synthesis of anti-inflammatory and analgesic drugs.[3]
-
Antimicrobial Properties: The thiazole ring is a common feature in various antimicrobial agents.
The presence of both a nucleophilic methoxy group and an electrophilic aldehyde group on the thiazole ring makes this compound a valuable intermediate for combinatorial chemistry and the generation of libraries of diverse compounds for high-throughput screening.
Potential Signaling Pathway Involvement (Hypothetical)
Based on the known mechanisms of action of related thiazole-containing drugs, it is plausible that derivatives of this compound could interact with various cellular signaling pathways. For example, if incorporated into larger molecules targeting cancer, they could potentially modulate pathways involved in cell cycle regulation, apoptosis, or angiogenesis.
Caption: Hypothetical mechanism of action for a thiazole-based drug.
Conclusion
This compound represents a promising, albeit under-documented, building block for synthetic and medicinal chemistry. Its synthesis via the Vilsmeier-Haack reaction is a logical and efficient approach. The predicted spectroscopic data provides a basis for its characterization. The established biological activities of related thiazole compounds highlight the potential of this molecule as a scaffold for the development of novel therapeutics. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully explore its potential in drug discovery and materials science.
References
- 1. youtube.com [youtube.com]
- 2. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. jk-sci.com [jk-sci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde | 687636-95-9 | Benchchem [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to a Methoxy-Substituted Thiazole Carbaldehyde Derivative
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
A thorough investigation to identify the molecular weight and formula for "2-Methoxy-1,3-thiazole-4-carbaldehyde" did not yield conclusive results from publicly available chemical databases and scientific literature. This suggests that this specific isomer may not be a commonly synthesized or commercially available compound. This guide, therefore, focuses on a closely related and well-documented analogue, 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde , to provide relevant technical insights for researchers in the field. This bifunctional thiazole derivative serves as a valuable building block in medicinal chemistry and materials science, owing to its versatile aldehyde and methoxymethyl functional groups.
Core Data Presentation: 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde
The following table summarizes the key quantitative data for the alternative compound of interest.
| Property | Value | Source |
| Chemical Name | 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde | [1] |
| CAS Number | 687636-95-9 | [1] |
| Molecular Formula | C₆H₇NO₂S | [1] |
| Molecular Weight | 157.19 g/mol | [1] |
Experimental Protocols and Chemical Reactivity
Synthesis:
A common synthetic route to 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde involves a multi-step process. One reported method starts with the functionalization of a thiazole precursor. For instance, 2-aminothiazole can be reacted with formaldehyde and methanol under acidic conditions to introduce the methoxymethyl group at the 5-position. The resulting intermediate is then subjected to an oxidation reaction to form the carbaldehyde group at the 2-position.[1] The Hantzsch thiazole synthesis, a classical method for forming the thiazole ring, can also be adapted to produce functionalized thiazoles which can then be further modified to yield the target compound.[1]
Chemical Reactions:
The reactivity of 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde is characterized by its two primary functional groups:
-
Aldehyde Group: This group is a versatile electrophilic site. It can undergo oxidation to form the corresponding carboxylic acid, reduction to the alcohol, and various nucleophilic addition and condensation reactions.[1] These reactions are fundamental in extending the molecular framework for the synthesis of more complex molecules.
-
Methoxymethyl Group: The methoxymethyl group can potentially be substituted with other functional groups through nucleophilic substitution reactions, offering another avenue for derivatization.[1]
-
Thiazole Ring: The thiazole ring itself can participate in π-π stacking interactions and may influence the regioselectivity of further chemical modifications.[1]
Mandatory Visualizations
The following diagrams illustrate key conceptual aspects of the chemistry of 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde.
References
An In-depth Technical Guide to the Solubility of 2-Methoxy-1,3-thiazole-4-carbaldehyde
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methoxy-1,3-thiazole-4-carbaldehyde in common organic solvents. In the absence of specific quantitative solubility data in publicly available literature, this document outlines the predicted solubility based on the compound's structural features and the principle of "like dissolves like." Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided, along with a workflow diagram to guide researchers in their laboratory work.
Introduction
This compound is a heterocyclic compound featuring a thiazole ring, a methoxy group, and a carbaldehyde functional group. The solubility of this compound is a critical parameter for its use in organic synthesis, medicinal chemistry, and drug development, influencing reaction conditions, purification methods, and formulation strategies. This guide aims to provide a foundational understanding of its solubility profile.
Predicted Solubility Profile
Based on these structural features, a predicted solubility profile in a range of common organic solvents is presented in Table 1.
Data Presentation
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen and oxygen atoms in the solute. The overall polarity is similar.[1][2][4] |
| Water | Low to Moderate | While the polar functional groups can interact with water, the overall organic backbone may limit high solubility.[1][4][5] | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a highly polar solvent capable of strong dipole-dipole interactions with the polar groups of the solute.[4] |
| Acetone, Acetonitrile | Moderate to High | These solvents have significant dipole moments that can solvate the polar regions of the molecule. | |
| Dichloromethane (DCM) | Moderate | DCM is a moderately polar solvent that should effectively dissolve the compound. | |
| Tetrahydrofuran (THF) | Moderate | THF has a moderate polarity and can act as a hydrogen bond acceptor, facilitating dissolution. | |
| Non-Polar | Hexane, Toluene | Low to Very Low | The significant polarity of the functional groups is unlikely to be overcome by the weak van der Waals forces of non-polar solvents, following the "like dissolves like" principle.[1][4] |
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
Experimental Protocol for Solubility Determination
The following is a generalized, yet detailed, protocol for determining the solubility of this compound in a given organic solvent. This method is adapted from standard laboratory procedures for qualitative and semi-quantitative solubility analysis.[6][7][8]
Objective: To determine if the compound is soluble, partially soluble, or insoluble in a specific solvent at a defined temperature (e.g., room temperature).
Materials:
-
This compound
-
A range of organic solvents (e.g., as listed in Table 1)
-
Small test tubes or vials (e.g., 13x100 mm)
-
Vortex mixer or magnetic stirrer
-
Analytical balance
-
Pipettes or graduated cylinders
-
Spatula
Procedure:
-
Preparation:
-
Ensure all glassware is clean and dry to prevent contamination.
-
Label each test tube with the name of the solvent to be tested.
-
-
Measurement of Solute:
-
Using an analytical balance, accurately weigh approximately 25 mg of this compound.[8]
-
Carefully transfer the weighed solid into a labeled test tube.
-
-
Solvent Addition:
-
Add 0.75 mL of the chosen solvent to the test tube containing the compound.[8] This creates an initial concentration of approximately 33.3 mg/mL.
-
-
Mixing:
-
Cap the test tube and shake it vigorously or use a vortex mixer for at least 60 seconds.[8]
-
Visually inspect the solution.
-
-
Observation and Classification:
-
Soluble: The solid completely dissolves, and the resulting solution is clear.
-
Partially Soluble: A portion of the solid dissolves, but some undissolved particles remain. The solution may appear cloudy or have visible solid at the bottom.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Confirmation (for water-insoluble compounds):
-
Record Keeping:
-
Record the results for each solvent, noting the temperature at which the experiment was conducted.
-
Mandatory Visualization
Caption: Workflow for determining the qualitative solubility of an organic compound.
References
- 1. chem.ucalgary.ca [chem.ucalgary.ca]
- 2. books.rsc.org [books.rsc.org]
- 3. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]
- 5. researchgate.net [researchgate.net]
- 6. www1.udel.edu [www1.udel.edu]
- 7. csub.edu [csub.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
In-Depth Technical Guide: Safety and Handling of 2-Methoxy-1,3-thiazole-4-carbaldehyde
For researchers, scientists, and drug development professionals, a thorough understanding of the safety and handling protocols for specialty chemicals is paramount. This guide provides a detailed overview of the safety considerations, handling procedures, and emergency measures for 2-Methoxy-1,3-thiazole-4-carbaldehyde (CAS No: 106331-75-3).
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its classification under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
| Hazard Class | Hazard Category |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity - Single Exposure (Respiratory System) | Category 3 |
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.
| Property | Value |
| Molecular Formula | C₅H₅NO₂S |
| Molecular Weight | 143.16 g/mol |
| Appearance | No data available |
| Odor | No data available |
| Melting Point/Freezing Point | No data available |
| Boiling Point and Boiling Range | No data available |
| Flash Point | No data available |
| Flammability (solid, gas) | No data available |
| Vapor Pressure | No data available |
| Vapor Density | No data available |
| Relative Density | No data available |
| Solubility | No data available |
Note: The lack of available quantitative data for several physical and chemical properties underscores the need for cautious handling and the implementation of robust safety measures.
Toxicological Information
Studies on related thiazole derivatives have indicated a range of potential toxicological effects, including liver and kidney damage at high doses.[1][2] The acute oral toxicity of some thiazole derivatives has been evaluated, with one study reporting an LD50 of 1000 mg/kg in Syrian hamsters for a specific derivative, classifying it as Category 4 for acute oral toxicity.[2] It is important to note that these findings are for related compounds and may not be directly extrapolated to this compound. Therefore, this compound should be handled as a substance with unknown long-term and quantitative toxicological properties.
Experimental Protocols: Safe Handling and Personal Protective Equipment
Given the hazardous nature of this compound, strict adherence to the following experimental protocols is mandatory.
Engineering Controls:
-
Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.
-
Ensure that safety showers and eyewash stations are readily accessible and in good working order.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection:
-
Wear compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Wear a lab coat or other protective clothing to prevent skin contact.
-
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Hygiene Measures:
-
Avoid contact with skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound and before eating, drinking, or smoking.
-
Contaminated work clothing should not be allowed out of the workplace and should be decontaminated before reuse.
Emergency Procedures
First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards Arising from the Chemical: Combustion may produce hazardous fumes of carbon oxides, nitrogen oxides, and sulfur oxides.
-
Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Storage and Disposal
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Keep away from incompatible materials such as strong oxidizing agents.
Disposal:
-
Dispose of this chemical and its container in accordance with all applicable federal, state, and local regulations.
-
Contact a licensed professional waste disposal service to dispose of this material.
Workflow for Safe Handling of Hazardous Chemicals
The following diagram illustrates a logical workflow for the risk assessment and handling of hazardous chemicals like this compound.
Caption: Workflow for the safe handling of hazardous laboratory chemicals.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from 2-Methoxy-1,3-thiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the versatile building block, 2-Methoxy-1,3-thiazole-4-carbaldehyde . This compound serves as a valuable starting material in medicinal chemistry and materials science due to the prevalence of the thiazole moiety in bioactive molecules. The aldehyde functionality allows for a range of chemical transformations, enabling the creation of diverse molecular scaffolds.
The following protocols describe common and effective methods for derivatization at the 4-position of the thiazole ring, including Wittig reactions for alkene synthesis, reductive amination for the introduction of amino functionalities, and aldol condensation for the formation of enones.
I. Synthesis of Stilbene Analogs via Wittig Reaction
The Wittig reaction is a reliable method for converting aldehydes into alkenes.[1] In this protocol, this compound is reacted with a phosphonium ylide to generate stilbene-like structures containing the 2-methoxythiazole core. These derivatives can be investigated for their potential as fluorescent probes or as intermediates in the synthesis of more complex molecules.
Experimental Workflow: Wittig Reaction
Caption: Workflow for the synthesis of stilbene analogs.
Protocol:
-
Preparation of the Phosphonium Ylide: In a round-bottom flask under a nitrogen atmosphere, suspend benzyltriphenylphosphonium chloride (1.2 eq) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.
-
Add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise to the suspension. The solution will typically turn a deep red or orange color, indicating the formation of the ylide.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Reaction with Aldehyde: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired alkene.
Representative Data:
| Product | R Group | Yield (%) | m.p. (°C) | Key ¹H NMR (δ, ppm) |
| 2-Methoxy-4-(2-phenylethenyl)-1,3-thiazole | H | 85 | 92-94 | 7.5-7.2 (m, 5H), 7.1 (d, 1H), 7.0 (d, 1H), 4.1 (s, 3H) |
| 2-Methoxy-4-[2-(4-chlorophenyl)ethenyl]-1,3-thiazole | 4-Cl | 82 | 115-117 | 7.4 (d, 2H), 7.3 (d, 2H), 7.1 (d, 1H), 7.0 (d, 1H), 4.1 (s, 3H) |
| 2-Methoxy-4-[2-(4-methoxyphenyl)ethenyl]-1,3-thiazole | 4-OCH₃ | 88 | 101-103 | 7.4 (d, 2H), 6.9 (d, 2H), 7.1 (d, 1H), 6.9 (d, 1H), 4.1 (s, 3H), 3.8 (s, 3H) |
II. Synthesis of Amine Derivatives via Reductive Amination
Reductive amination is a versatile method for the synthesis of secondary and tertiary amines from aldehydes.[2] This process involves the formation of an imine intermediate, which is then reduced in situ to the corresponding amine. This protocol describes the synthesis of N-substituted ((2-methoxy-1,3-thiazol-4-yl)methyl)amines, which are of interest in drug discovery as potential pharmacophores.
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of amine derivatives.
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in dichloromethane (DCM), add the desired primary amine (1.1 eq) and acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a DCM/methanol gradient to afford the desired amine.
Representative Data:
| Product | Amine Used | Yield (%) | State | Key ¹H NMR (δ, ppm) |
| N-Benzyl-1-(2-methoxy-1,3-thiazol-4-yl)methanamine | Benzylamine | 90 | Oil | 7.4-7.2 (m, 5H), 7.0 (s, 1H), 4.1 (s, 3H), 3.9 (s, 2H), 3.8 (s, 2H) |
| 1-(2-Methoxy-1,3-thiazol-4-yl)-N-(4-fluorobenzyl)methanamine | 4-Fluorobenzylamine | 88 | Solid | 7.3 (dd, 2H), 7.0 (t, 2H), 7.0 (s, 1H), 4.1 (s, 3H), 3.8 (s, 2H), 3.7 (s, 2H) |
| N-Cyclohexyl-1-(2-methoxy-1,3-thiazol-4-yl)methanamine | Cyclohexylamine | 85 | Oil | 7.0 (s, 1H), 4.1 (s, 3H), 3.7 (s, 2H), 2.5 (m, 1H), 1.9-1.1 (m, 10H) |
III. Synthesis of Chalcone Analogs via Aldol Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry.[3] This protocol details the base-catalyzed condensation of this compound with an acetophenone derivative to produce chalcone-like compounds. These α,β-unsaturated ketones are important scaffolds in medicinal chemistry, known for a wide range of biological activities.
Experimental Workflow: Aldol Condensation
Caption: Workflow for the synthesis of chalcone analogs.
Protocol:
-
Reaction Setup: In a flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in ethanol.
-
Base Addition: To the stirred solution, add a 10% aqueous solution of sodium hydroxide (2.0 eq) dropwise.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.
-
Isolation: Pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: Recrystallize the crude solid from ethanol to obtain the pure chalcone analog.
Representative Data:
| Product | R Group on Acetophenone | Yield (%) | m.p. (°C) | Key ¹H NMR (δ, ppm) |
| (E)-1-Phenyl-3-(2-methoxy-1,3-thiazol-4-yl)prop-2-en-1-one | H | 92 | 121-123 | 8.1-7.9 (m, 2H), 7.8 (d, 1H), 7.6-7.4 (m, 4H), 4.1 (s, 3H) |
| (E)-1-(4-Bromophenyl)-3-(2-methoxy-1,3-thiazol-4-yl)prop-2-en-1-one | 4-Br | 90 | 145-147 | 7.9 (d, 2H), 7.7 (d, 2H), 7.8 (d, 1H), 7.5 (d, 1H), 4.1 (s, 3H) |
| (E)-3-(2-Methoxy-1,3-thiazol-4-yl)-1-(4-nitrophenyl)prop-2-en-1-one | 4-NO₂ | 88 | 168-170 | 8.3 (d, 2H), 8.1 (d, 2H), 7.9 (d, 1H), 7.6 (d, 1H), 4.1 (s, 3H) |
Disclaimer: The provided protocols and data are representative examples for research and development purposes. Actual results may vary, and optimization of reaction conditions may be necessary. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols: Reactions of 2-Methoxy-1,3-thiazole-4-carbaldehyde with Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-1,3-thiazole-4-carbaldehyde is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The thiazole ring is a key pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities. The aldehyde functional group at the 4-position serves as a versatile handle for synthetic modifications, primarily through reactions with amines to form imines (Schiff bases) and secondary amines. These derivatives are valuable scaffolds for generating libraries of compounds for biological screening. Schiff bases themselves can exhibit antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Subsequent reduction of the imine bond to a more stable secondary amine via reductive amination provides access to a diverse array of molecules with potential therapeutic applications.[3]
This document provides detailed protocols for two key reactions of this compound with primary amines: Schiff base formation and one-pot reductive amination. It also includes representative data and visualizations to guide researchers in the synthesis and application of these important derivatives.
Reaction Pathways
The primary reactions of this compound with primary amines involve two main pathways:
-
Schiff Base (Imine) Formation: A direct condensation reaction between the aldehyde and a primary amine, typically under reflux with removal of water, to yield the corresponding imine. This reaction is reversible.[4]
-
Reductive Amination: The formation of a secondary amine, which can be achieved in a one-pot reaction or a stepwise manner. In the one-pot approach, the aldehyde and amine are mixed in the presence of a reducing agent that selectively reduces the in situ-formed imine.[3]
Experimental Protocols
Protocol 1: General Procedure for Schiff Base (Imine) Formation
This protocol describes the synthesis of an N-((2-methoxy-1,3-thiazol-4-yl)methylene)amine via direct condensation. The reaction involves heating the aldehyde and a primary amine in a suitable solvent, often with an acid catalyst to facilitate the reaction.
Materials and Reagents:
-
This compound
-
Substituted primary amine (e.g., aniline, benzylamine)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst, optional)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Solvents for extraction and recrystallization (e.g., Ethyl Acetate, Hexane)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware for work-up and purification
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
To a solution of this compound (1.0 eq.) in absolute ethanol (0.2-0.5 M), add the primary amine (1.0-1.1 eq.).
-
Add a few drops of glacial acetic acid as a catalyst (optional, but can accelerate the reaction).
-
Heat the reaction mixture to reflux (approximately 78°C for ethanol) and stir for 3-8 hours.[1] The reaction progress should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product, wash with cold ethanol, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol, or ethyl acetate/hexane) to afford the pure Schiff base.
Protocol 2: General Procedure for One-Pot Reductive Amination
This protocol details the direct conversion of this compound to a secondary amine in a single step using a mild reducing agent. Sodium triacetoxyborohydride is often the reagent of choice as it is selective for the iminium ion in the presence of the aldehyde.
Materials and Reagents:
-
This compound
-
Primary amine (e.g., aniline, aliphatic amine)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional)
-
Saturated Sodium Bicarbonate solution
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Equipment:
-
Round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Standard laboratory glassware for work-up and purification
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
Dissolve this compound (1.0 eq.) and the primary amine (1.0-1.2 eq.) in anhydrous DCM or DCE (0.1-0.2 M) under a nitrogen atmosphere.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation. A small amount of acetic acid (1.0 eq.) can be added to facilitate this step.
-
Add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the stirring solution. The reaction may be mildly exothermic.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure secondary amine.
Data Presentation
Disclaimer: The following quantitative data is representative and intended for illustrative purposes. Actual yields and reaction times will vary depending on the specific amine substrate, reaction scale, and precise conditions employed. Specific experimental data for the reaction of this compound was not available in the searched literature.
Table 1: Representative Data for Schiff Base Formation
| Entry | Amine | Product | Reaction Time (h) | Representative Yield (%) |
| 1 | Aniline | N-((2-methoxythiazol-4-yl)methylene)aniline | 5 | 85 |
| 2 | 4-Chloroaniline | N-((2-methoxythiazol-4-yl)methylene)-4-chloroaniline | 6 | 88 |
| 3 | Benzylamine | N-((2-methoxythiazol-4-yl)methylene)benzylamine | 4 | 92 |
| 4 | Cyclohexylamine | N-((2-methoxythiazol-4-yl)methylene)cyclohexylamine | 8 | 75 |
Table 2: Representative Data for One-Pot Reductive Amination
| Entry | Amine | Product | Reaction Time (h) | Representative Yield (%) |
| 1 | Aniline | 1-(2-methoxythiazol-4-yl)-N-phenylmethanamine | 18 | 78 |
| 2 | 4-Methoxyaniline | 1-(2-methoxythiazol-4-yl)-N-(4-methoxyphenyl)methanamine | 20 | 80 |
| 3 | Benzylamine | 1-(2-methoxythiazol-4-yl)-N-benzylmethanamine | 16 | 85 |
| 4 | Morpholine | 4-((2-methoxythiazol-4-yl)methyl)morpholine | 24 | 70 |
Visualizations
Caption: General reaction pathways for this compound with primary amines.
Caption: Experimental workflow for Schiff base (imine) synthesis.
Caption: Experimental workflow for one-pot reductive amination.
References
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin [redalyc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Methoxy-1,3-thiazole-4-carbaldehyde in the Synthesis of Bioactive Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Methoxy-1,3-thiazole-4-carbaldehyde as a versatile building block in the synthesis of a variety of bioactive compounds. The protocols outlined below are based on established synthetic methodologies for thiazole derivatives and are intended to serve as a guide for the development of novel therapeutic agents.
Introduction
This compound is a key heterocyclic aldehyde that serves as a valuable starting material for the synthesis of diverse bioactive molecules. The thiazole scaffold is a prominent feature in numerous pharmaceuticals due to its ability to engage in various biological interactions. The methoxy and carbaldehyde functionalities on the thiazole ring provide reactive sites for further molecular elaboration, enabling the generation of libraries of compounds for screening and lead optimization. This document details the application of this compound in the synthesis of potential anti-inflammatory agents, p38 MAP kinase inhibitors, and Glycogen Synthase Kinase-3 (GSK-3) inhibitors.
Synthesis of Bioactive Thiazole Derivatives
The aldehyde functionality of this compound is readily exploited in various condensation reactions to construct more complex molecular architectures.
General Synthetic Scheme
The general approach involves the reaction of this compound with a variety of nucleophiles, such as amines and compounds with active methylene groups, to yield imines, enamines, or other condensation products. These intermediates can then undergo further transformations to produce the final bioactive compounds.
Caption: General synthetic workflow for bioactive compounds.
Application in the Synthesis of Anti-Inflammatory Agents
Thiazole-containing compounds have demonstrated significant potential as anti-inflammatory agents, often through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).
Experimental Protocol: Synthesis of a Thiazole-Based Schiff Base
This protocol describes the synthesis of a Schiff base derivative from this compound and an appropriate amine, a common scaffold in anti-inflammatory compounds.
-
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (e.g., 4-aminophenol) (1.0 eq)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
-
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add an equimolar amount of the substituted aniline to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the reaction mixture for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to afford the pure Schiff base.
-
Quantitative Data
| Compound ID | Target | IC50 (µM) | Reference |
| CX-32 | COX-2 | Not specified, but comparable to NS 398 | [1] |
| CX-35 | COX-2 | Not specified, but comparable to NS 398 | [1] |
| 3c | Inflammation (in vivo) | Most active at 50 mg/kg p.o. | [2] |
Note: The IC50 values are for structurally related thiazole compounds, as specific data for derivatives of this compound is not available in the cited literature.
Signaling Pathway
Caption: Inhibition of the COX-2 inflammatory pathway.
Application in the Synthesis of p38 MAP Kinase Inhibitors
The p38 Mitogen-Activated Protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1β. Thiazole-based compounds have been identified as potent inhibitors of p38 MAP kinase.
Experimental Protocol: Synthesis of a Diaryl-Thiazole Derivative
This protocol outlines a potential route to a diaryl-thiazole scaffold, a common motif in p38 MAP kinase inhibitors.
-
Materials:
-
This compound (1.0 eq)
-
Aryl Grignard reagent (e.g., 4-fluorophenylmagnesium bromide) (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF) (solvent)
-
Manganese dioxide (oxidizing agent)
-
Dichloromethane (solvent)
-
-
Procedure:
-
Step 1: Grignard Addition
-
Dissolve this compound in anhydrous THF under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0°C.
-
Slowly add the aryl Grignard reagent dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting secondary alcohol by column chromatography.
-
-
Step 2: Oxidation
-
Dissolve the purified alcohol in dichloromethane.
-
Add manganese dioxide (5-10 eq) and stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite, washing with dichloromethane.
-
Concentrate the filtrate under reduced pressure to yield the diaryl-thiazole ketone.
-
-
Quantitative Data
| Compound ID | Target | IC50 (nM) | Reference |
| SB 239063 | p38 MAP Kinase | 44 | [3] |
| BIRB 796 | p38 MAP Kinase | 0.098 (JNK2α2) | [4] |
Note: The IC50 values are for known p38 MAP kinase inhibitors with different core structures and are provided for comparative purposes.
Signaling Pathway
References
- 1. Biological and anti-inflammatory evaluation of two thiazole compounds in RAW cell line: potential cyclooxygenase-2 specific inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SB 239063, a potent p38 MAP kinase inhibitor, reduces inflammatory cytokine production, airways eosinophil infiltration, and persistence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tonglab.biology.columbia.edu [tonglab.biology.columbia.edu]
Application Notes and Protocols: Formylation of 2-Methoxythiazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the formylation of 2-methoxythiazole, a key transformation in the synthesis of various pharmaceutical and biologically active compounds. The resulting product, 2-methoxythiazole-5-carbaldehyde, is a valuable building block for further molecular elaboration. Two primary methods are presented: the Vilsmeier-Haack reaction and formylation via organolithium intermediates.
Introduction
Thiazole moieties are prevalent in numerous FDA-approved drugs and clinical candidates due to their diverse biological activities. The introduction of a formyl group onto the thiazole ring at the 5-position provides a versatile handle for a wide range of chemical transformations, including reductive amination, oxidation, and olefination, thus enabling the synthesis of diverse compound libraries for drug discovery. 2-Methoxythiazole is an electron-rich heterocyclic system, making it an excellent substrate for electrophilic substitution reactions.
Methods Overview
Two robust and widely applicable methods for the formylation of 2-methoxythiazole are detailed below.
-
Vilsmeier-Haack Reaction: This method utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), to introduce a formyl group onto electron-rich aromatic and heteroaromatic rings.[1][2][3][4][5] This approach is generally characterized by mild reaction conditions and operational simplicity.
-
Formylation via Organolithium Intermediate: This protocol involves the deprotonation of 2-methoxythiazole at the 5-position using a strong organolithium base, such as n-butyllithium (n-BuLi), followed by quenching the resulting anion with a formylating agent like DMF.[6] This method offers high regioselectivity, driven by the acidity of the C-H bond at the 5-position.
Protocol 1: Vilsmeier-Haack Formylation of 2-Methoxythiazole
This protocol describes the formylation of 2-methoxythiazole using the Vilsmeier-Haack reaction. The Vilsmeier reagent is generated in situ from phosphorus oxychloride and N,N-dimethylformamide.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methoxythiazole | ≥98% | Commercially available |
| Phosphorus oxychloride (POCl₃) | Reagent grade, ≥99% | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercially available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially available |
| Saturated Sodium Bicarbonate Solution | Laboratory grade | Prepared in-house |
| Anhydrous Magnesium Sulfate | Laboratory grade | Commercially available |
| Round-bottom flask | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Ice bath | --- | --- |
| Addition funnel | --- | --- |
| Rotary evaporator | --- | --- |
Experimental Procedure
-
Vilsmeier Reagent Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 3.0 equivalents).
-
Cool the flask to 0°C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the DMF with vigorous stirring.
-
After the addition is complete, allow the mixture to stir at 0°C for 30 minutes.
-
-
Formylation Reaction:
-
Dissolve 2-methoxythiazole (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Add the solution of 2-methoxythiazole to the pre-formed Vilsmeier reagent at 0°C dropwise.
-
After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.
-
Stir the mixture vigorously until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Expected Results
| Starting Material | Product | Typical Yield | Purity |
| 2-Methoxythiazole | 2-Methoxythiazole-5-carbaldehyde | 70-85% | >95% |
Yields and purity are based on general expectations for Vilsmeier-Haack reactions on similar electron-rich heterocycles and may vary depending on the specific reaction conditions and scale.
Caption: Workflow for the Vilsmeier-Haack formylation of 2-methoxythiazole.
Protocol 2: Formylation of 2-Methoxythiazole via Organolithium Intermediate
This protocol details the formylation of 2-methoxythiazole through deprotonation with n-butyllithium followed by reaction with N,N-dimethylformamide. Note: This reaction must be carried out under strictly anhydrous and inert conditions.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 2-Methoxythiazole | ≥98% | Commercially available |
| n-Butyllithium (n-BuLi) | Solution in hexanes (e.g., 2.5 M) | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous, 99.8% | Commercially available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Commercially available |
| Saturated Ammonium Chloride Solution | Laboratory grade | Prepared in-house |
| Diethyl ether | Anhydrous, ≥99.8% | Commercially available |
| Anhydrous Sodium Sulfate | Laboratory grade | Commercially available |
| Schlenk flask | --- | --- |
| Syringes and needles | --- | --- |
| Dry ice/acetone bath | --- | --- |
| Magnetic stirrer and stir bar | --- | --- |
| Rotary evaporator | --- | --- |
Experimental Procedure
-
Reaction Setup:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar and a septum under a positive pressure of an inert gas (e.g., argon).
-
Add anhydrous tetrahydrofuran (THF) to the flask via syringe.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
-
Lithiation:
-
Add 2-methoxythiazole (1.0 equivalent) to the cold THF.
-
Slowly add n-butyllithium (1.1 equivalents) dropwise via syringe while maintaining the temperature at -78°C.
-
Stir the resulting mixture at -78°C for 1 hour.
-
-
Formylation:
-
Slowly add anhydrous N,N-dimethylformamide (DMF, 1.5 equivalents) dropwise to the reaction mixture at -78°C.
-
After the addition, continue to stir the mixture at -78°C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expected Results
| Starting Material | Product | Typical Yield | Purity |
| 2-Methoxythiazole | 2-Methoxythiazole-5-carbaldehyde | 65-80% | >95% |
Yields and purity are based on general expectations for lithiation-formylation reactions on similar heterocycles and are highly dependent on maintaining anhydrous conditions.
Caption: Workflow for the formylation of 2-methoxythiazole via an organolithium intermediate.
Safety Precautions
-
Phosphorus oxychloride is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
n-Butyllithium is a pyrophoric reagent and will ignite on contact with air and moisture. It should only be handled by trained personnel under an inert atmosphere using proper syringe and Schlenk line techniques.
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents and reagents are critical for the success of the organolithium protocol. Ensure all glassware is thoroughly dried before use.
References
- 1. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Formylation - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols for Thiazole-4-Carbaldehyde Derivatives in Agrochemical Research
Disclaimer: Direct research applications for "2-Methoxy-1,3-thiazole-4-carbaldehyde" in agrochemicals are not extensively documented in publicly available literature. The following application notes and protocols are based on the broader class of thiazole and thiazole-4-carbaldehyde derivatives, which are recognized for their significant potential in the development of new agrochemical agents, particularly fungicides.
Introduction
The thiazole ring is a crucial heterocyclic scaffold in the development of agrochemicals. Its derivatives have demonstrated a wide range of biological activities, including fungicidal, herbicidal, and insecticidal properties. Thiazole-based fungicides, in particular, have been successful in controlling a variety of plant pathogenic fungi. The aldehyde functional group at the 4-position of the thiazole ring serves as a versatile synthetic handle for the creation of diverse chemical libraries for screening and optimization of agrochemical candidates.
Mechanism of Action: Thiazole-Based Fungicides
Many thiazole-containing fungicides belong to the azole class of antifungals. Their primary mode of action is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is a key enzyme in the biosynthesis of ergosterol.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, responsible for maintaining its integrity, fluidity, and function.
The inhibition of CYP51 leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors.[2][5] This disruption of the cell membrane structure and function ultimately leads to the inhibition of fungal growth and cell death.[3]
Caption: Mechanism of action of thiazole-based fungicides.
Quantitative Data Summary
The following table summarizes the in vitro antifungal activity of various thiazole derivatives against different plant pathogenic fungi. The data is presented as the half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC) in µg/mL. This data illustrates the potential of the thiazole scaffold in developing potent fungicides.
| Compound Type | Fungal Species | EC₅₀ / MIC (µg/mL) | Reference |
| Isothiazole–thiazole derivative (6u) | Pseudoperonospora cubensis | 0.046 | [6] |
| Isothiazole–thiazole derivative (6u) | Phytophthora infestans | 0.20 | [6] |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans | 0.008–7.81 | [6] |
| 2-hydrazinyl-4-phenyl-1,3-thiazole derivative (7e) | Candida albicans | 3.9 | [7] |
| Pyrazole–thiazole carboxamide (9ac) | Rhizoctonia cerealis | 1.1 - 4.9 | [8] |
| Pyrazole–thiazole carboxamide (9cd) | Sclerotinia sclerotiorum | 0.8 | [8] |
| Indole-imidazo[2,1-b]thiazole derivative (DL-21) | Cytospora chrysosperma | 4.13 | [9] |
| Indole-imidazo[2,1-b]thiazole derivative (DL-27) | Sphaeropsis sapinea | 11.73 | [9] |
Experimental Protocols
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen.[10][11][12]
Materials:
-
Test compound (e.g., a 2-alkoxy-1,3-thiazole-4-carbaldehyde derivative)
-
Dimethyl sulfoxide (DMSO)
-
Fungal pathogen culture
-
RPMI-1640 medium (or other suitable broth)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Stock Solution: Dissolve the test compound in DMSO to a concentration of 10 mg/mL.
-
Preparation of Fungal Inoculum: Culture the fungal pathogen on a suitable agar medium. Prepare a spore or mycelial fragment suspension in sterile saline. Adjust the suspension to a concentration of 1 x 10⁵ to 5 x 10⁵ CFU/mL.
-
Serial Dilution: Add 100 µL of sterile broth to each well of a 96-well plate. Add 2 µL of the compound stock solution to the first well and perform a two-fold serial dilution across the plate.
-
Inoculation: Add 100 µL of the fungal inoculum to each well.
-
Controls: Include a positive control (fungal inoculum without the test compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a period suitable for the growth of the specific fungus (typically 48-72 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density at 600 nm.
This is a general procedure for the synthesis of thiazole derivatives, which can be adapted for the synthesis of 2-alkoxy-1,3-thiazole-4-carbaldehydes. The Hantzsch thiazole synthesis is a common method.
Materials:
-
An appropriate thioamide
-
An α-haloketone
-
Solvent (e.g., ethanol, DMF)
-
Base (e.g., pyridine, triethylamine)
Procedure:
-
Reaction Setup: Dissolve the thioamide in a suitable solvent in a round-bottom flask.
-
Addition of Reagents: Add the α-haloketone to the solution. If required, add a base to neutralize the hydrohalic acid formed during the reaction.
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat under reflux for a specified time (monitored by TLC).
-
Work-up: After the reaction is complete, cool the mixture and pour it into water. The product may precipitate and can be collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
-
Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Workflow for Agrochemical Candidate Screening
The following diagram illustrates a typical workflow for the screening and development of new thiazole-based agrochemical candidates.
Caption: Workflow for screening thiazole-based agrochemicals.
Conclusion
While specific data for "this compound" in agrochemical research is sparse, the broader family of thiazole derivatives represents a highly promising class of compounds for the development of novel fungicides. The thiazole-4-carbaldehyde scaffold, in particular, offers a synthetically accessible starting point for the generation of diverse chemical libraries. The protocols and data presented here provide a foundational framework for researchers to explore the potential of these compounds in addressing the ongoing challenges in crop protection. Further research into the synthesis and biological evaluation of derivatives of 2-alkoxy-1,3-thiazole-4-carbaldehyde is warranted to uncover their potential as next-generation agrochemicals.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanism of azole antifungal activity as determined by liquid chromatographic/mass spectrometric monitoring of ergosterol biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Abnormal Ergosterol Biosynthesis Activates Transcriptional Responses to Antifungal Azoles [frontiersin.org]
- 6. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of Broth Microdilution Antifungal Susceptibility Testing Conditions for Trichophyton rubrum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Broth microdilution - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: 2-Methoxy-1,3-thiazole-4-carbaldehyde as a Precursor for Novel Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Methoxy-1,3-thiazole-4-carbaldehyde as a versatile precursor in the synthesis of potent kinase inhibitors. The following sections outline a representative synthetic route, biological evaluation methodologies, and the relevant signaling pathways.
Introduction
Kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The thiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its ability to form key interactions within the ATP-binding site of kinases.[1]
This compound is an attractive starting material for the synthesis of kinase inhibitors. The aldehyde functionality serves as a versatile handle for various chemical transformations, such as condensation reactions, reductive aminations, and Wittig reactions, allowing for the introduction of diverse substituents to explore the chemical space around the thiazole core. The 2-methoxy group can also influence the electronic properties and conformational preferences of the final compounds, potentially enhancing their binding affinity and selectivity for the target kinase.
Synthetic Application: Synthesis of a Hypothetical DYRK1A Inhibitor
Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase implicated in neurodevelopmental disorders and certain cancers. Here, we describe a synthetic protocol for a hypothetical inhibitor of DYRK1A, TMK-101 , using this compound as the precursor. The synthesis is based on a Knoevenagel condensation with 2-thioxo-1,3-thiazolidin-4-one (rhodanine).
Experimental Protocol: Synthesis of (Z)-5-((2-methoxy-1,3-thiazol-4-yl)methylene)-2-thioxo-1,3-thiazolidin-4-one (TMK-101)
Materials:
-
This compound
-
Rhodanine (2-thioxo-1,3-thiazolidin-4-one)
-
Anhydrous sodium acetate
-
Glacial acetic acid
-
Ethanol
-
Deionized water
-
Standard laboratory glassware and reflux apparatus
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Column chromatography apparatus with silica gel
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and rhodanine (1.0 eq) in glacial acetic acid (20 mL).
-
Add anhydrous sodium acetate (2.0 eq) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 120 °C) for 4-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (100 mL) with stirring.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with deionized water.
-
Dry the crude product under vacuum.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford the pure compound TMK-101 .
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation: Kinase Inhibition Assay
The inhibitory activity of TMK-101 against DYRK1A can be determined using a variety of in vitro kinase assay formats, such as an ADP-Glo™ Kinase Assay.
Experimental Protocol: DYRK1A Inhibition Assay (ADP-Glo™)
Materials:
-
Recombinant human DYRK1A enzyme
-
DYRKtide peptide substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
TMK-101 (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of TMK-101 in DMSO and then dilute further in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the DYRK1A enzyme, the DYRKtide substrate, and the test compound (TMK-101 ) or vehicle control (DMSO).
-
Initiate the kinase reaction by adding ATP. The final reaction volume should be uniform (e.g., 5 µL).
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay kit protocol. This typically involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of TMK-101 relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Data Presentation
The following table summarizes the hypothetical inhibitory activities of TMK-101 and a reference compound against DYRK1A.
| Compound | Target Kinase | IC₅₀ (nM) |
| TMK-101 | DYRK1A | 150 |
| Reference Inhibitor | DYRK1A | 50 |
Signaling Pathways and Workflows
The following diagrams illustrate the synthetic workflow for TMK-101 , the experimental workflow for the kinase assay, and a simplified representation of a signaling pathway involving DYRK1A.
References
Experimental procedure for Wittig reaction with "2-Methoxy-1,3-thiazole-4-carbaldehyde"
An experimental protocol for the Wittig reaction of 2-Methoxy-1,3-thiazole-4-carbaldehyde is detailed below. This application note provides a comprehensive methodology for the synthesis of 4-(vinyl)-2-methoxy-1,3-thiazole, targeting researchers in organic synthesis and drug development. The procedure includes the in-situ generation of the phosphonium ylide followed by the olefination reaction.
Introduction
The Wittig reaction is a cornerstone of organic synthesis, enabling the creation of alkenes from aldehydes or ketones.[1][2] This reaction's reliability and high functional group tolerance make it an invaluable tool in the synthesis of complex molecules, including pharmaceutical intermediates.[1] The core of the reaction involves the nucleophilic addition of a phosphorus ylide, also known as a Wittig reagent, to a carbonyl compound.[3][4] This leads to a betaine or oxaphosphetane intermediate, which subsequently collapses to form the desired alkene and a phosphine oxide byproduct, typically triphenylphosphine oxide.[5]
This protocol details the synthesis of 4-(vinyl)-2-methoxy-1,3-thiazole by reacting this compound with methylenetriphenylphosphorane (Ph₃P=CH₂). The necessary ylide is generated in situ from methyltriphenylphosphonium bromide using a strong base like n-butyllithium (n-BuLi).[6]
Materials and Reagents
-
This compound
-
Methyltriphenylphosphonium bromide (Ph₃PCH₃Br)
-
n-Butyllithium (n-BuLi), 2.5 M solution in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
-
Round-bottom flasks, magnetic stirrers, syringes, and standard laboratory glassware
Experimental Protocol
The experimental procedure is divided into two main stages: the in-situ formation of the Wittig reagent and the subsequent reaction with the aldehyde, followed by workup and purification.
1. In-situ Generation of the Wittig Reagent (Methylenetriphenylphosphorane)
-
Suspend methyltriphenylphosphonium bromide (1.2 equiv) in anhydrous THF in a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add n-butyllithium (1.1 equiv) dropwise to the stirred suspension via syringe.
-
Upon addition of n-BuLi, the white suspension will turn into a characteristic deep yellow or orange solution, indicating the formation of the ylide.[7]
-
Allow the mixture to stir at 0 °C for 1 hour to ensure complete ylide formation.
2. Wittig Reaction with this compound
-
Dissolve this compound (1.0 equiv) in a minimal amount of anhydrous THF in a separate flask.
-
Add the aldehyde solution dropwise to the freshly prepared ylide solution at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[8][9]
3. Reaction Workup and Purification
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.[7]
-
Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).[10]
-
Combine the organic layers and wash sequentially with water and then brine.[11]
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[11]
-
The resulting crude product will be a mixture of the desired alkene and triphenylphosphine oxide.
-
Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to isolate the pure 4-(vinyl)-2-methoxy-1,3-thiazole.
Results
The quantitative data for a representative experimental run are summarized in the table below. The reaction yields a pure product after chromatographic purification.
| Reagent | Molar Mass ( g/mol ) | Molarity (M) | Equivalents | Amount Used |
| This compound | 143.16 | - | 1.0 | 500 mg (3.49 mmol) |
| Methyltriphenylphosphonium bromide | 357.23 | - | 1.2 | 1.49 g (4.19 mmol) |
| n-Butyllithium | - | 2.5 | 1.1 | 1.54 mL (3.84 mmol) |
| Anhydrous THF | - | - | - | 30 mL |
| Product | Molar Mass ( g/mol ) | Yield | ||
| 4-(vinyl)-2-methoxy-1,3-thiazole | 141.18 | 370 mg (75%) |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the synthesis of 4-(vinyl)-2-methoxy-1,3-thiazole.
This protocol provides a detailed and reliable method for the Wittig olefination of this compound. The procedure is robust and can likely be adapted for other heterocyclic aldehydes and various phosphonium ylides. The purification by column chromatography effectively removes the triphenylphosphine oxide byproduct, yielding the desired alkene in good purity and yield. This method is suitable for laboratory-scale synthesis and can be a valuable step in the development of novel chemical entities.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Wittig reaction - Wikipedia [en.wikipedia.org]
- 3. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. community.wvu.edu [community.wvu.edu]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. Wittig Reaction and Isomerization – Intermediate Organic Chemistry Lab Manual [odp.library.tamu.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Methoxy-1,3-thiazole-4-carbaldehyde Synthesis Yield
This technical support guide provides troubleshooting advice and frequently asked questions for the synthesis of 2-Methoxy-1,3-thiazole-4-carbaldehyde, a key intermediate in pharmaceutical and materials science research. The proposed synthetic pathway is a three-step process designed for optimal yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the overall strategy for synthesizing this compound?
A1: The recommended strategy is a three-step synthesis starting from the commercially available 2-amino-4-methylthiazole. The process involves:
-
Diazotization of 2-amino-4-methylthiazole followed by a Sandmeyer-type reaction to produce 2-chloro-4-methylthiazole.
-
Nucleophilic aromatic substitution of the chloro group with a methoxy group to yield 2-methoxy-4-methylthiazole.
-
Regioselective oxidation of the 4-methyl group to the desired 4-carbaldehyde.
Q2: Why is the oxidation of the 4-methyl group preferred over direct formylation of the thiazole ring?
A2: Direct formylation methods, such as the Vilsmeier-Haack reaction, can lead to a mixture of C4 and C5 formylated isomers, making purification difficult and reducing the overall yield of the desired product.[1][2][3] Oxidation of the 4-methyl group is a more regioselective approach, ensuring the formyl group is introduced specifically at the 4-position.
Q3: Are there alternative methods to the Sandmeyer reaction for Step 1?
A3: While the Sandmeyer reaction is a classic and effective method, other diazotization-substitution reactions could be employed. However, the Sandmeyer reaction is generally reliable for replacing an amino group on a heterocyclic ring with a halogen.
Q4: What are the critical safety precautions for this synthesis?
A4: Several reagents used in this synthesis are hazardous. Diazonium salts formed in Step 1 are potentially explosive and should be handled with care, always kept cold, and used immediately. Sodium methoxide (Step 2) is corrosive and moisture-sensitive. Selenium dioxide (Step 3) is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Protocols and Troubleshooting
Step 1: Synthesis of 2-Chloro-4-methylthiazole
Protocol:
-
To a stirred solution of concentrated hydrochloric acid in water, cool to 0-5 °C in an ice-salt bath.
-
Slowly add 2-amino-4-methylthiazole to the cooled acid solution while maintaining the temperature below 5 °C.
-
Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, ensuring the temperature does not exceed 5 °C. Stir for 30 minutes at this temperature after the addition is complete.
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Vigorous nitrogen evolution will be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify by vacuum distillation or column chromatography.
| Issue | Possible Cause | Troubleshooting Action |
| Low Yield of 2-Chloro-4-methylthiazole | Incomplete diazotization. | Ensure the temperature is strictly maintained between 0-5 °C during the addition of sodium nitrite. Use a slight excess of sodium nitrite. |
| Decomposition of the diazonium salt. | The diazonium salt is unstable. Prepare it fresh and use it immediately in the next step. Do not allow the temperature to rise above 5 °C. | |
| Inefficient Sandmeyer reaction. | Ensure the copper(I) chloride catalyst is active. Use freshly prepared or high-purity catalyst. | |
| Formation of Dark Tarry Side Products | Side reactions due to elevated temperatures. | Maintain rigorous temperature control throughout the reaction, especially during the addition of the diazonium salt to the copper catalyst. |
| Impure starting materials. | Use purified 2-amino-4-methylthiazole. | |
| Difficulty in Product Isolation/Purification | Emulsion formation during extraction. | Add brine to the aqueous layer to break the emulsion. |
| Co-distillation of impurities. | Perform fractional distillation under reduced pressure for better separation. |
Step 2: Synthesis of 2-Methoxy-4-methylthiazole
Protocol:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve sodium methoxide in anhydrous methanol.
-
To this solution, add 2-chloro-4-methylthiazole dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel.
| Issue | Possible Cause | Troubleshooting Action |
| Low Yield of 2-Methoxy-4-methylthiazole | Incomplete reaction. | Ensure the use of anhydrous methanol and a slight excess of sodium methoxide. Increase the reflux time if necessary. |
| Presence of water. | Use flame-dried glassware and anhydrous solvent. Sodium methoxide is highly sensitive to moisture. | |
| Recovery of Starting Material (2-Chloro-4-methylthiazole) | Insufficient amount or activity of sodium methoxide. | Use a fresh batch of sodium methoxide and ensure a molar excess. |
| Reaction time is too short. | Monitor the reaction by TLC and continue reflux until the starting material is consumed. | |
| Formation of Unidentified Byproducts | Side reactions with impurities in the starting material. | Ensure the 2-chloro-4-methylthiazole from Step 1 is sufficiently pure before proceeding. |
| Decomposition at high temperatures. | Maintain a steady reflux; avoid excessive heating. |
Step 3: Synthesis of this compound
Protocol:
-
In a round-bottom flask, suspend selenium dioxide (SeO₂) in a mixture of dioxane and water.
-
Heat the suspension to 50-60 °C with stirring.
-
Add 2-methoxy-4-methylthiazole to the reaction mixture.
-
Increase the temperature and reflux the mixture. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the black selenium precipitate through a pad of celite. Wash the filter cake with dioxane.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Issue | Possible Cause | Troubleshooting Action |
| Low Yield of Aldehyde | Incomplete oxidation. | Increase the reaction time or the amount of selenium dioxide. Ensure the SeO₂ is finely powdered for better dispersion. |
| Over-oxidation to the carboxylic acid. | Carefully monitor the reaction progress and stop the reaction as soon as the starting material is consumed. Avoid prolonged heating. | |
| Difficult Removal of Selenium Byproducts | Inefficient filtration. | Use a thick pad of celite for filtration. A second filtration may be necessary. |
| Colloidal selenium suspension. | Allow the reaction mixture to stand for some time to allow the selenium to precipitate before filtration. | |
| Product Contamination with Starting Material | Incomplete reaction. | Optimize reaction time and temperature. If separation by chromatography is difficult, consider re-subjecting the mixture to the reaction conditions. |
Data Summary
| Step | Reaction | Key Reagents | Typical Conditions | Typical Yield |
| 1 | Diazotization/Sandmeyer | 2-amino-4-methylthiazole, NaNO₂, CuCl | 0-5 °C, then RT | 60-70% |
| 2 | Nucleophilic Substitution | 2-chloro-4-methylthiazole, NaOMe | Methanol, Reflux | 75-85% |
| 3 | Oxidation | 2-methoxy-4-methylthiazole, SeO₂ | Dioxane/Water, Reflux | 50-60% |
Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low yield optimization.
References
Technical Support Center: Purification of 2-Methoxy-1,3-thiazole-4-carbaldehyde Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-1,3-thiazole-4-carbaldehyde and its derivatives. The following information is designed to address common issues encountered during the purification of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound derivatives?
A1: The two most prevalent and effective methods for the purification of this compound derivatives are silica gel column chromatography and recrystallization. For aldehydes, a chemical purification method involving the formation and subsequent decomposition of a bisulfite adduct can also be employed to separate the aldehyde from non-aldehydic impurities.[1][2]
Q2: What are the likely impurities in a crude sample of this compound synthesized via the Vilsmeier-Haack reaction?
A2: If synthesized via the Vilsmeier-Haack reaction, common impurities may include unreacted 2-methoxythiazole, residual dimethylformamide (DMF), and byproducts from the phosphorus oxychloride (POCl₃) workup.[3][4][5][6] Over-reaction or side reactions can also lead to the formation of related polar impurities.
Q3: My compound appears to be degrading on the silica gel column. What could be the cause and how can I prevent it?
A3: Thiazole derivatives, particularly those with electron-donating groups like a methoxy group, can be sensitive to the acidic nature of standard silica gel, leading to degradation. To mitigate this, you can use a deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) or switch to a different stationary phase like alumina (basic or neutral).[7]
Q4: I am having difficulty recrystallizing my this compound derivative. It keeps oiling out. What should I do?
A4: "Oiling out" during recrystallization often occurs when the compound is not pure enough or the cooling process is too rapid.[1] Try to pre-purify the crude material by a quick filtration through a small plug of silica gel to remove baseline impurities. For the recrystallization itself, ensure a slow cooling rate. If it still oils out, try using a different solvent system or adding a co-solvent to modulate the solubility. Seeding the solution with a small crystal of the pure compound can also induce proper crystallization.
Q5: Can I use reverse-phase chromatography for the purification of these derivatives?
A5: Yes, reverse-phase chromatography is a viable option, especially for polar derivatives that are difficult to purify on normal-phase silica gel.[7] Common solvent systems include gradients of methanol/water or acetonitrile/water, sometimes with a small amount of a modifier like formic acid or trifluoroacetic acid to improve peak shape.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Compound streaks on the TLC plate and column. | The compound is highly polar and/or basic, leading to strong interaction with the acidic silica gel. | - Add a small amount of a basic modifier like triethylamine or ammonia to the eluent (e.g., 0.5-2%).- Switch to a less acidic stationary phase like neutral or basic alumina.[7]- Consider using reverse-phase chromatography. |
| Poor separation of the product from impurities. | The chosen solvent system has inadequate selectivity. | - Systematically screen different solvent systems with varying polarities and compositions (e.g., ethyl acetate/hexane, dichloromethane/methanol, acetone/hexane).- Use a shallower gradient during elution to improve resolution. |
| The compound does not elute from the column. | The compound is very polar and is irreversibly adsorbed onto the silica gel. | - Increase the polarity of the eluent significantly (e.g., up to 10-20% methanol in dichloromethane).- If the compound is acidic, adding a small amount of acetic acid to the eluent might help.- If the compound is basic, adding triethylamine or ammonia is recommended.[7] |
| The product fractions are contaminated with silica. | Fine silica particles are being washed out with the solvent, which can happen with highly polar solvent mixtures like dichloromethane/methanol. | - Use a higher grade of silica gel with a more uniform particle size.- Place a small layer of sand or a frit at the bottom of the column.- Evaporate the fractions, redissolve the residue in a solvent in which silica is not soluble, and filter.[8] |
Recrystallization
| Problem | Possible Cause | Solution |
| The compound does not dissolve in the hot solvent. | The chosen solvent has too low a dissolving power for your compound. | - Choose a more polar solvent.- Use a solvent pair: dissolve the compound in a small amount of a good solvent and then add a poor solvent dropwise until the solution becomes slightly turbid. Heat to get a clear solution and then cool down slowly. |
| No crystals form upon cooling. | The solution is not saturated (too much solvent was added), or the compound is very soluble even at low temperatures. | - Evaporate some of the solvent to concentrate the solution.- Add a poor solvent (in which your compound is insoluble) dropwise to the cold solution to induce precipitation.- Scratch the inside of the flask with a glass rod at the solvent-air interface.- "Seed" the solution with a tiny crystal of the pure compound. |
| The compound "oils out" instead of crystallizing. | The crude material is too impure, or the cooling rate is too fast. | - Perform a preliminary purification by column chromatography.- Ensure slow cooling of the solution. You can insulate the flask to slow down the cooling process.- Use a more dilute solution. |
| The recovered crystals are not pure. | Impurities have co-crystallized with the product. | - Ensure the solution is not supersaturated with impurities. A hot filtration step can remove insoluble impurities.- Perform a second recrystallization with a different solvent system. |
Experimental Protocols
General Protocol for Silica Gel Column Chromatography
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Pack the column with silica gel (e.g., 230-400 mesh) using a slurry method with the initial eluent.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the eluent or a slightly more polar solvent.
-
Alternatively, for less soluble compounds, use a "dry loading" technique by adsorbing the crude material onto a small amount of silica gel and then adding this to the top of the column.
-
-
Elution:
-
Start with a low polarity eluent (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 30-50% ethyl acetate in hexane) based on TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution by TLC.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Caption: A general workflow for the purification of this compound derivatives via column chromatography.
General Protocol for Recrystallization
-
Solvent Selection:
-
Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents for thiazole derivatives include ethanol, methanol, ethyl acetate, or solvent pairs like ethyl acetate/hexane or dichloromethane/pentane.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring.
-
Continue adding small portions of the hot solvent until the solid just dissolves.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven.
-
Caption: A decision-making workflow for troubleshooting common recrystallization problems.
References
- 1. researchgate.net [researchgate.net]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. biotage.com [biotage.com]
Technical Support Center: Reactions of 2-Methoxy-1,3-thiazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-1,3-thiazole-4-carbaldehyde. The information is designed to address specific issues that may be encountered during synthetic reactions involving this versatile building block.
Frequently Asked Questions (FAQs)
Q1: My reaction is proceeding very slowly or appears to be incomplete, even after extended reaction times. What are some potential causes?
A1: Several factors could contribute to a sluggish reaction:
-
Insufficient Activation: In reactions like Knoevenagel or Wittig condensations, the electrophilicity of the aldehyde is crucial. Ensure your catalyst (e.g., base or acid) is active and used in the correct stoichiometric amount.
-
Steric Hindrance: The thiazole ring and the methoxy group may present some steric hindrance. More forcing conditions, such as higher temperatures or a switch to a less sterically demanding base or nucleophile, might be necessary.
-
Solvent Effects: The choice of solvent is critical. Ensure your reactants are fully solvated. For reactions involving polar intermediates, a polar aprotic solvent like DMF or DMSO is often beneficial.
-
Purity of Starting Material: Impurities in the this compound could inhibit the catalyst or participate in side reactions. Verify the purity of your starting material.
Q2: I am observing a significantly more polar spot on my TLC analysis than my starting material or expected product. What could this be?
A2: A highly polar side product is often indicative of either oxidation of the aldehyde or hydrolysis of the methoxy group.
-
Oxidation: The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid, 2-methoxy-1,3-thiazole-4-carboxylic acid. This can occur if the reaction is exposed to air for prolonged periods, especially at elevated temperatures or in the presence of certain metals.
-
Hydrolysis/Demethylation: Under acidic or strongly basic conditions, the 2-methoxy group can be hydrolyzed to a hydroxyl group, forming 2-hydroxy-1,3-thiazole-4-carbaldehyde. This introduces a polar hydroxyl group, which would appear as a more polar spot on TLC.
Q3: After purification, my product's mass spectrum shows a lower molecular weight than expected, and the NMR spectrum is inconsistent with the desired structure. What might have occurred?
A3: This scenario strongly suggests the loss of the methyl group from the 2-methoxy substituent. Demethylation can occur under harsh acidic conditions (e.g., using strong Lewis acids or hydrobromic acid) or with certain nucleophiles. The resulting 2-hydroxy-1,3-thiazole-4-carbaldehyde exists in tautomeric forms, which can complicate NMR interpretation.
Q4: I ran my reaction under strong basic conditions and isolated two unexpected products in addition to some unreacted starting material. What is a likely side reaction?
A4: Since the aldehyde group in this compound lacks α-hydrogens, it is susceptible to the Cannizzaro reaction in the presence of a strong base. This is a disproportionation reaction where two molecules of the aldehyde react to form one molecule of the corresponding primary alcohol (2-methoxy-1,3-thiazol-4-yl)methanol and one molecule of the carboxylic acid (2-methoxy-1,3-thiazole-4-carboxylic acid).
Troubleshooting Guide for Common Reactions
| Problem | Potential Cause | Suggested Solution |
| Low yield in condensation reactions (e.g., Knoevenagel, Wittig) | Incomplete reaction; competing side reactions. | Optimize reaction conditions: screen different bases/catalysts, solvents, and temperatures. Ensure anhydrous conditions for Wittig reactions. Add reagents slowly to control the reaction temperature. |
| Formation of 2-methoxy-1,3-thiazole-4-carboxylic acid | Oxidation of the aldehyde group. | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Avoid excessive heat and prolonged reaction times. |
| Formation of (2-methoxy-1,3-thiazol-4-yl)methanol | Reduction of the aldehyde group or Cannizzaro reaction. | If using a reducing agent, ensure accurate stoichiometry. For other reactions, avoid strong bases that could induce a Cannizzaro reaction. If a strong base is required, consider a crossed Cannizzaro with a sacrificial aldehyde like formaldehyde. |
| Formation of 2-hydroxy-1,3-thiazole-4-carbaldehyde | Demethylation of the 2-methoxy group. | Avoid strong acidic conditions (both Brønsted and Lewis acids). If strong nucleophiles are used, consider milder reaction conditions or protecting groups if demethylation is a known issue. |
Summary of Potential Side Products
| Side Product | Chemical Name | Conditions Favoring Formation | Mitigation Strategies |
| Oxidation Product | 2-Methoxy-1,3-thiazole-4-carboxylic acid | Presence of oxygen, high temperatures, metal catalysts | Inert atmosphere, degassed solvents, moderate temperatures |
| Reduction Product | (2-Methoxy-1,3-thiazol-4-yl)methanol | Use of reducing agents (e.g., NaBH₄), Cannizzaro reaction (strong base) | Careful control of reducing agent stoichiometry, avoid strong bases where possible |
| Demethylation Product | 2-Hydroxy-1,3-thiazole-4-carbaldehyde | Strong acidic conditions, certain strong nucleophiles | Use of milder acids, avoid prolonged heating with strong nucleophiles |
| Cannizzaro Products | 2-Methoxy-1,3-thiazole-4-carboxylic acid and (2-Methoxy-1,3-thiazol-4-yl)methanol | Concentrated strong bases (e.g., NaOH, KOH) | Use non-hydroxide bases (e.g., DBU, triethylamine), lower reaction temperature |
Experimental Protocol: Knoevenagel Condensation
This protocol describes a typical Knoevenagel condensation of this compound with malononitrile.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Piperidine (0.1 eq)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound and ethanol.
-
Stir the mixture at room temperature until the aldehyde is completely dissolved.
-
Add malononitrile to the solution, followed by the catalytic amount of piperidine.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure to induce crystallization.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum.
Troubleshooting for this Protocol:
-
If the reaction is slow: A slightly stronger base, such as triethylamine, can be used. Alternatively, a small amount of acetic acid can be added with the amine catalyst.
-
If a dark coloration is observed: This may indicate decomposition. Reducing the reaction temperature and time may be necessary.
-
If the product is difficult to crystallize: Perform a column chromatography purification using a silica gel stationary phase and an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Caption: A typical experimental workflow for a Knoevenagel condensation reaction.
Caption: Desired reaction pathway and potential side reactions.
Troubleshooting low yield in the synthesis of "2-Methoxy-1,3-thiazole-4-carbaldehyde"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 2-Methoxy-1,3-thiazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
The most prevalent and effective method for the formylation of electron-rich heterocycles like 2-methoxy-1,3-thiazole is the Vilsmeier-Haack reaction.[1][2][3][4][5][6] This reaction utilizes a Vilsmeier reagent, typically formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl (-CHO) group onto the thiazole ring.[1][4][5]
Q2: At which position on the 2-methoxy-1,3-thiazole ring is formylation expected to occur?
For 2-substituted thiazoles, electrophilic substitution, such as the Vilsmeier-Haack reaction, generally occurs at the C5 position, which is slightly electron-rich.[7] However, the directing effects of the methoxy group at the C2 position also influence the regioselectivity, and formylation at the C4 position is also possible. The precise outcome can be sensitive to reaction conditions.
Q3: What are the critical parameters to control for a successful Vilsmeier-Haack reaction?
Key parameters to strictly control include:
-
Reagent Purity: Anhydrous conditions are crucial. Moisture can react with the Vilsmeier reagent and reduce its effectiveness. DMF should be of high purity and dry.
-
Temperature: The reaction temperature needs to be carefully controlled, often starting at low temperatures (e.g., 0°C) during the formation of the Vilsmeier reagent and the addition of the substrate, followed by a period at a specific elevated temperature.[1]
-
Stoichiometry: The molar ratios of the substrate, DMF, and POCl₃ are critical for optimal conversion and minimizing side reactions.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the formylation.
Q4: Are there any known stability issues with the starting material, 2-methoxy-1,3-thiazole?
2-Methoxy-1,3-thiazole is generally stable under neutral conditions. However, under the strongly acidic conditions of the Vilsmeier-Haack reaction, there is a potential for the hydrolysis of the methoxy group, which could lead to the formation of thiazol-2-one derivatives as byproducts.[6]
Troubleshooting Guide for Low Yield
Problem 1: Low or No Conversion of the Starting Material
| Possible Cause | Troubleshooting Step |
| Inactive Vilsmeier Reagent | Ensure that the DMF used is anhydrous and of high purity. Old or improperly stored DMF can contain dimethylamine, which can interfere with the reaction. Use freshly distilled or commercially available anhydrous DMF. Ensure that POCl₃ is fresh and has not been exposed to moisture. |
| Insufficient Reaction Temperature | While the initial stages are often conducted at low temperatures, the reaction may require heating to proceed to completion. The optimal temperature can vary depending on the substrate's reactivity.[1] Try incrementally increasing the reaction temperature (e.g., from room temperature to 60-80°C) and monitor the reaction progress by TLC or LC-MS. |
| Incorrect Stoichiometry | The molar ratio of POCl₃ to DMF is typically around 1:1 to 1:1.2. An excess of the Vilsmeier reagent (relative to the thiazole substrate) is often used. A typical starting point is 1.5-3 equivalents of the Vilsmeier reagent. |
Problem 2: Formation of Multiple Products and Impurities
| Possible Cause | Troubleshooting Step |
| Side Reactions | Overly harsh reaction conditions (high temperature or prolonged reaction time) can lead to the formation of byproducts. Optimize the reaction time and temperature by monitoring the reaction closely. |
| Hydrolysis of Methoxy Group | The acidic conditions of the reaction can lead to the hydrolysis of the 2-methoxy group. Minimize the reaction time and consider using a milder formylating agent if this is a persistent issue. The work-up procedure should be performed promptly. |
| Diformylation | Although less common, diformylation at both the C4 and C5 positions could occur under forcing conditions. Using a smaller excess of the Vilsmeier reagent might mitigate this. |
| Decomposition of DMF | At elevated temperatures, DMF can decompose, leading to impurities.[8] If high temperatures are necessary, consider using a different high-boiling point solvent. |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Troubleshooting Step |
| Incomplete Hydrolysis of the Iminium Intermediate | During the aqueous work-up, the intermediate iminium salt is hydrolyzed to the aldehyde. Ensure that the work-up is performed with sufficient water and that the pH is adjusted appropriately (often to basic conditions) to facilitate complete hydrolysis.[4][5] |
| Product Solubility | The product may have some solubility in the aqueous layer during extraction. Ensure thorough extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Co-eluting Impurities | If purification is done by column chromatography, impurities may co-elute with the product. Experiment with different solvent systems for chromatography to improve separation. Crystallization from a suitable solvent system can also be an effective purification method.[9] |
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methoxy-1,3-thiazole
This protocol is a general guideline based on typical Vilsmeier-Haack procedures for electron-rich heterocycles. Optimization may be required.
Materials:
-
2-Methoxy-1,3-thiazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (1.5 equivalents).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add POCl₃ (1.2 equivalents) dropwise to the DMF via the dropping funnel, maintaining the temperature below 5°C.
-
Stir the mixture at 0°C for 30-60 minutes to allow for the formation of the Vilsmeier reagent.
-
Dissolve 2-Methoxy-1,3-thiazole (1 equivalent) in anhydrous DCM.
-
Add the solution of the thiazole dropwise to the Vilsmeier reagent at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction time can range from a few hours to overnight.
-
Once the reaction is complete, cool the mixture to 0°C and carefully quench by pouring it onto crushed ice.
-
Basify the aqueous solution with a saturated sodium bicarbonate solution to a pH of 8-9.
-
Extract the product with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Quantitative Data Summary
Table 1: Typical Reagent Stoichiometry for Vilsmeier-Haack Reaction
| Reagent | Molar Equivalents (relative to substrate) |
| 2-Methoxy-1,3-thiazole | 1.0 |
| N,N-Dimethylformamide (DMF) | 1.5 - 3.0 |
| Phosphorus oxychloride (POCl₃) | 1.2 - 2.5 |
Table 2: General Reaction Conditions
| Parameter | Condition |
| Vilsmeier Reagent Formation | |
| Temperature | 0 - 5 °C |
| Time | 30 - 60 minutes |
| Formylation Reaction | |
| Temperature | 0 °C to 80 °C[1] |
| Time | 2 - 24 hours |
| Work-up | |
| Quenching | Ice/Water |
| pH Adjustment | Basic (pH 8-9) |
Visualizations
Caption: Vilsmeier-Haack reaction mechanism for the formylation of 2-Methoxy-1,3-thiazole.
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis of this compound.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. Thiazole synthesis [organic-chemistry.org]
- 8. 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde | 687636-95-9 | Benchchem [benchchem.com]
- 9. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Improving the stability of "2-Methoxy-1,3-thiazole-4-carbaldehyde" during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "2-Methoxy-1,3-thiazole-4-carbaldehyde" during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: this compound is generally stable under normal, neutral conditions. However, it can be sensitive to strong acidic and basic environments, as well as strong oxidizing agents[1]. The methoxy group at the 2-position and the aldehyde function at the 4-position on the thiazole ring are the primary sites of reactivity and potential degradation.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure stability, the compound should be stored in a cool, dry place, away from direct light and heat. It is advisable to store it under an inert atmosphere, such as argon or nitrogen, to prevent oxidation of the aldehyde group. For long-term storage, refrigeration (0-8°C) is recommended.
Q3: Are there any known incompatible reagents with this compound?
A3: Yes, strong acids, strong bases, and strong oxidizing agents are known to be incompatible and may cause decomposition or unwanted side reactions[1]. Nucleophilic reagents can also react with the electrophilic C2 position of the thiazole ring, especially if the ring is activated[2].
Troubleshooting Guides
This section provides solutions to common problems encountered during reactions involving this compound.
Issue 1: Low Yield or Decomposition in Base-Catalyzed Reactions
Symptoms:
-
Significantly lower than expected yield.
-
Formation of a complex mixture of byproducts.
-
Discoloration of the reaction mixture.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| Cannizzaro Reaction: Under strongly basic conditions, non-enolizable aldehydes like this compound can undergo a disproportionation reaction (Cannizzaro reaction) to yield the corresponding alcohol and carboxylic acid.[1][3][4] | Use a milder, non-nucleophilic base such as triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate. If a stronger base is required, consider using a hindered base like lithium diisopropylamide (LDA) at low temperatures. |
| Hydrolysis of the Methoxy Group: Strong bases can promote the hydrolysis of the 2-methoxy group, leading to the formation of the corresponding 2-hydroxythiazole derivative. | Employ milder bases and anhydrous reaction conditions. If aqueous workup is necessary, perform it quickly at low temperatures and neutralize the base promptly. |
| Thiazole Ring Opening: While less common, prolonged exposure to strong bases can potentially lead to the degradation of the thiazole ring itself. | Minimize reaction times and use the mildest possible basic conditions that still allow for the desired transformation. |
Experimental Protocol: General Conditions for a Base-Sensitive Reaction (e.g., Aldol Condensation)
-
To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., THF, DCM) at 0°C under an inert atmosphere, add the ketone (1.1 equivalents).
-
Slowly add a mild base such as triethylamine (1.2 equivalents) dropwise.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and purify by column chromatography.
Issue 2: Instability in Acidic Conditions
Symptoms:
-
Formation of dark, tarry materials.
-
Loss of the methoxy group signal in NMR analysis.
-
Cleavage of the thiazole ring.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| Hydrolysis of the Methoxy Group: The 2-methoxy group is susceptible to acid-catalyzed hydrolysis, especially in the presence of water, to form the corresponding 2-hydroxythiazole.[5] | Use anhydrous acids or Lewis acids in aprotic solvents. If an aqueous acid is necessary, use dilute concentrations and perform the reaction at low temperatures. |
| Thiazole Ring Protonation and Decomposition: The nitrogen atom in the thiazole ring can be protonated, forming a thiazolium salt. Under harsh acidic conditions, this can lead to ring-opening or other decomposition pathways.[2][4] | Employ the mildest acidic conditions possible. Consider using solid-supported acid catalysts for easier removal and to minimize exposure of the product to acidic conditions during workup. |
Experimental Protocol: General Conditions for an Acid-Sensitive Reaction (e.g., Acetal Formation)
-
To a solution of this compound (1 equivalent) and the diol (1.2 equivalents) in an anhydrous solvent (e.g., toluene), add a catalytic amount of a mild acid catalyst (e.g., p-toluenesulfonic acid, PPTS).
-
Heat the reaction mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with a mild base (e.g., saturated aqueous sodium bicarbonate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Issue 3: Side Reactions in Nucleophilic Additions (e.g., Wittig, Grignard)
Symptoms:
-
Formation of multiple products.
-
Low conversion of the starting aldehyde.
-
Difficulty in purifying the desired product.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| Attack at the C2 Position: Strong nucleophiles can potentially attack the electron-deficient C2 position of the thiazole ring, leading to undesired byproducts. | Use less reactive nucleophiles or perform the reaction at lower temperatures to favor addition to the more electrophilic aldehyde carbonyl. |
| Reaction with Stabilized Ylides (Wittig): Stabilized Wittig ylides are less reactive and may require harsher conditions, which could lead to decomposition of the starting material. They typically favor the formation of (E)-alkenes.[6] | For stabilized ylides, ensure anhydrous conditions and use an appropriate base (e.g., NaH, NaOMe). For non-stabilized ylides, which are more reactive and favor (Z)-alkenes, use strong, non-nucleophilic bases like n-BuLi or NaHMDS at low temperatures.[6][7] |
| Side Reactions with Grignard Reagents: Grignard reagents are highly reactive and can potentially react with the thiazole ring in addition to the aldehyde. | Use freshly prepared Grignard reagent and perform the reaction at low temperatures (e.g., -78°C to 0°C). Consider using a less reactive organometallic reagent like an organozinc or organocuprate. |
Experimental Protocol: Wittig Reaction
-
Ylide Preparation: To a suspension of the phosphonium salt (1.1 equivalents) in anhydrous THF at 0°C under an inert atmosphere, add a strong base (e.g., n-BuLi, 1.1 equivalents) dropwise. Stir the resulting ylide solution at room temperature for 1 hour.
-
Wittig Reaction: Cool the ylide solution to -78°C and add a solution of this compound (1 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography to separate the alkene product from triphenylphosphine oxide.[8]
Issue 4: Challenges in Reductive Amination
Symptoms:
-
Incomplete reaction or low yield of the desired amine.
-
Formation of the corresponding alcohol as a byproduct.
-
Difficulty in isolating the product.
Potential Causes & Solutions:
| Potential Cause | Proposed Solution |
| Slow Imine Formation: The initial condensation between the aldehyde and the amine to form the imine can be slow, especially with less nucleophilic amines. | Use a dehydrating agent (e.g., molecular sieves) or perform the reaction in a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap). A catalytic amount of acid (e.g., acetic acid) can also accelerate imine formation. |
| Reduction of the Aldehyde: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol if the imine formation is not sufficiently fast or if a strong reducing agent is used. | Use a mild and selective reducing agent that preferentially reduces the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[9][10] If using sodium borohydride (NaBH4), add it after allowing sufficient time for imine formation.[9] |
| Catalyst Deactivation: The amine starting material or product can sometimes coordinate to and deactivate certain metal catalysts used for reductive amination. | If using catalytic hydrogenation, screen different catalysts and solvents. For many applications, hydride-based reducing agents are more reliable and avoid this issue. |
Experimental Protocol: Reductive Amination using STAB
-
To a solution of this compound (1 equivalent) and the amine (1.1 equivalents) in an anhydrous solvent (e.g., dichloroethane, THF), add sodium triacetoxyborohydride (STAB) (1.5 equivalents) in portions.
-
Stir the reaction at room temperature until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and purify by column chromatography.
Summary of Stability Data
| Condition | Stability of this compound | Potential Side Reactions/Degradation Products |
| Neutral pH | Generally stable[1] | Slow oxidation of the aldehyde to a carboxylic acid on prolonged exposure to air. |
| Strongly Acidic | Unstable; may decompose[1] | Hydrolysis of the 2-methoxy group to a 2-hydroxy group; Thiazolium salt formation followed by potential ring opening.[2] |
| Strongly Basic | Unstable; may decompose[1] | Cannizzaro reaction (disproportionation to alcohol and carboxylic acid); Hydrolysis of the 2-methoxy group.[1][3][4] |
| Elevated Temperature | Moderate stability; prolonged heating should be avoided. | Potential for polymerization or decomposition, especially in the presence of impurities. |
| Oxidizing Agents | Incompatible[1] | Oxidation of the aldehyde to a carboxylic acid; Potential oxidation of the thiazole ring. |
| Strong Nucleophiles | Can be reactive. | Nucleophilic addition to the aldehyde; Potential attack at the C2 position of the thiazole ring. |
References
- 1. Page loading... [wap.guidechem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. Thiazole - Wikipedia [en.wikipedia.org]
- 5. Hydrolysis - Wikipedia [en.wikipedia.org]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - PMC [pmc.ncbi.nlm.nih.gov]
"2-Methoxy-1,3-thiazole-4-carbaldehyde" reaction condition modifications
Welcome to the technical support center for the synthesis and handling of 2-Methoxy-1,3-thiazole-4-carbaldehyde. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, focusing on the two primary synthetic routes: the Vilsmeier-Haack reaction and lithiation followed by formylation.
Issue 1: Low or No Product Yield in Vilsmeier-Haack Formylation
Possible Causes and Solutions:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), is sensitive to moisture.
-
Solution: Use freshly distilled and dry DMF. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
-
-
Insufficiently Reactive Substrate: The electron-donating methoxy group on the thiazole ring should activate it for formylation. However, reaction conditions may need optimization.
-
Solution: The reaction temperature is crucial and depends on the substrate's reactivity.[1] Start with cooling (0 °C) during the addition of POCl₃ to DMF, and then allow the reaction to warm to room temperature or gently heat (up to 80 °C) after the addition of the 2-methoxythiazole substrate.[1][2] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Incorrect Stoichiometry: An improper ratio of reagents can lead to incomplete reaction or side product formation.
-
Solution: Typically, a slight excess of the Vilsmeier reagent is used. A common starting point is 1.1 to 1.5 equivalents of both POCl₃ and DMF relative to the 2-methoxythiazole.
-
Issue 2: Formation of Multiple Products or Impurities
Possible Causes and Solutions:
-
Di-formylation or Polymerization: Overly harsh reaction conditions can lead to multiple formyl groups being added or polymerization of the starting material or product.
-
Solution: Maintain careful temperature control. Add the Vilsmeier reagent to the substrate solution slowly at a low temperature. Avoid excessive heating.
-
-
Hydrolysis of the Methoxy Group: Although generally stable, the methoxy group could be susceptible to hydrolysis under strongly acidic workup conditions.
-
Solution: Perform the aqueous workup at a low temperature (e.g., on an ice bath) and neutralize the reaction mixture carefully, for instance, with a saturated sodium bicarbonate solution.
-
-
Incomplete Hydrolysis of the Iminium Intermediate: The Vilsmeier-Haack reaction proceeds through an iminium salt intermediate, which is hydrolyzed to the aldehyde during workup.[1][3][4]
-
Solution: Ensure the aqueous workup is sufficiently long and vigorous to allow for complete hydrolysis. Stirring the reaction mixture with water or a dilute aqueous acid for an extended period (e.g., 1-2 hours) can be beneficial.
-
Issue 3: Difficulties with Product Purification
Possible Causes and Solutions:
-
Product Co-eluting with Starting Material or DMF: The polarity of the product may be similar to that of the starting material or residual DMF.
-
Solution: Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can effectively separate the components. Washing the organic extract with water or brine can help remove residual DMF.
-
-
Product Instability on Silica Gel: Some aldehydes can be sensitive to acidic silica gel.
-
Solution: Consider using neutral or deactivated silica gel for chromatography. Alternatively, purification by crystallization or distillation under reduced pressure might be viable options.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are the Vilsmeier-Haack formylation of 2-methoxythiazole and the lithiation of a halogenated 2-methoxythiazole followed by quenching with a formylating agent like DMF.[3][5]
Q2: What are the typical reaction conditions for the Vilsmeier-Haack formylation of 2-methoxythiazole?
A2: The reaction generally involves the slow addition of phosphorus oxychloride (POCl₃) to anhydrous dimethylformamide (DMF) at 0 °C to form the Vilsmeier reagent. The 2-methoxythiazole is then added, and the reaction mixture is stirred at temperatures ranging from 0 °C to 80 °C.[1][2] The reaction is subsequently quenched with an aqueous solution to hydrolyze the intermediate iminium salt to the desired aldehyde.
Q3: What precautions should be taken when running a Vilsmeier-Haack reaction?
A3: The reaction is highly sensitive to moisture. It is crucial to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere. POCl₃ is corrosive and reacts violently with water; it should be handled with care in a fume hood. The workup should be performed cautiously by slowly pouring the reaction mixture into ice water.
Q4: Can I use other formylating agents for the Vilsmeier-Haack reaction?
A4: Yes, other reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be used in place of POCl₃ to generate the Vilsmeier reagent from DMF.[2]
Q5: What are the key considerations for the lithiation-formylation route?
A5: This method requires strictly anhydrous and anaerobic conditions. The choice of the organolithium reagent (e.g., n-BuLi, s-BuLi, or t-BuLi) and the reaction temperature are critical to achieve selective lithiation and avoid side reactions.[5][6] The reaction is typically performed at low temperatures (e.g., -78 °C).
Q6: How can I purify the final product, this compound?
A6: Purification is commonly achieved through column chromatography on silica gel.[2] The choice of eluent will depend on the specific impurities present, but a mixture of hexane and ethyl acetate is a common starting point. Crystallization or distillation under reduced pressure may also be effective purification methods.
Experimental Protocols
Protocol 1: Synthesis via Vilsmeier-Haack Formylation
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Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF, 1.5 eq.). Cool the flask to 0 °C in an ice bath.
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Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq.) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature at 0 °C. After the addition is complete, stir the mixture for an additional 30 minutes at 0 °C.
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Formylation: Dissolve 2-methoxythiazole (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0 °C.
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Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by TLC.
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Workup: Once the reaction is complete, cool the mixture to 0 °C and slowly pour it into a beaker of crushed ice with stirring.
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Neutralization and Extraction: Neutralize the aqueous solution to pH 7-8 with a saturated sodium bicarbonate solution. Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Synthesis via Lithiation and Formylation
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Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 4-bromo-2-methoxythiazole (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C using a dry ice/acetone bath.
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Lithiation: Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise to the cooled solution. Stir the mixture at -78 °C for 1 hour.
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Formylation: Add anhydrous dimethylformamide (DMF, 1.5 eq.) dropwise to the reaction mixture at -78 °C.
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Quenching: After stirring for an additional hour at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
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Extraction: Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., diethyl ether, 3 x 50 mL).
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Purification: Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography.
Data Presentation
Table 1: Comparison of Typical Reaction Conditions
| Parameter | Vilsmeier-Haack Formylation | Lithiation-Formylation |
| Starting Material | 2-Methoxythiazole | 4-Bromo-2-methoxythiazole |
| Key Reagents | POCl₃, DMF | n-BuLi, DMF |
| Solvent | DMF (can be both reagent and solvent) | Anhydrous THF or Diethyl Ether |
| Temperature | 0 °C to 80 °C | -78 °C |
| Atmosphere | Inert (Nitrogen or Argon) | Strictly Inert (Nitrogen or Argon) |
| Workup | Aqueous quench and neutralization | Aqueous quench (e.g., sat. NH₄Cl) |
Visualizations
Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low product yield in Vilsmeier-Haack formylation.
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. jk-sci.com [jk-sci.com]
- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Formylation - Common Conditions [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
How to avoid decomposition of "2-Methoxy-1,3-thiazole-4-carbaldehyde"
This technical support center provides guidance on the proper handling, storage, and use of 2-Methoxy-1,3-thiazole-4-carbaldehyde to minimize decomposition and ensure experimental success. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by three factors:
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Oxidation: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially when exposed to air (oxygen).
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Moisture: The presence of water can lead to hydration of the aldehyde and potentially facilitate side reactions or polymerization. The methoxy group may also be susceptible to hydrolysis under acidic or basic conditions.
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Light and Heat: Like many complex organic molecules, prolonged exposure to light and elevated temperatures can promote degradation.
Q2: How should I properly store this compound to ensure its stability?
A2: To maximize the shelf-life of this compound, we recommend the following storage conditions. These are based on best practices for handling sensitive aldehydes and thiazole derivatives.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to oxygen and moisture, preventing oxidation and hydrolysis. |
| Light | Amber Vial / Dark Location | Protects the compound from light-induced degradation. |
| Container | Tightly Sealed Vial | Prevents the ingress of atmospheric moisture and oxygen. |
Q3: Can I handle the compound on the open bench?
A3: For weighing and initial preparation of solutions, it is acceptable to handle the compound on an open bench for brief periods. However, for prolonged manipulations or if the compound will be left standing, it is best practice to work under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.
Q4: What solvents are compatible with this compound?
A4: The compound is generally soluble in common anhydrous organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), ethyl acetate, and acetone. For reactions, it is crucial to use anhydrous solvents to prevent side reactions involving the aldehyde functionality.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments with this compound.
Issue 1: Reaction Yield is Lower Than Expected
If you are experiencing low yields in reactions involving this aldehyde, consider the following potential causes and solutions.
| Potential Cause | Recommended Action |
| Degraded Aldehyde | Verify the purity of the starting material via NMR or LC-MS. If degradation is observed (e.g., presence of the corresponding carboxylic acid), consider purifying the aldehyde by column chromatography before use. |
| Presence of Water | Ensure all glassware is oven-dried and cooled under an inert atmosphere. Use anhydrous solvents for the reaction. |
| Incomplete Reaction | Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction has stalled, consider increasing the reaction time or temperature, or adding more of the limiting reagent. |
| Side Reactions | The aldehyde may undergo self-condensation or other side reactions. Running the reaction at a lower temperature or adding the aldehyde slowly to the reaction mixture can sometimes mitigate these issues. |
Issue 2: Observation of an Impurity Corresponding to the Carboxylic Acid
The presence of 2-Methoxy-1,3-thiazole-4-carboxylic acid is a common issue arising from the oxidation of the aldehyde.
Challenges in the scale-up of "2-Methoxy-1,3-thiazole-4-carbaldehyde" synthesis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Methoxy-1,3-thiazole-4-carbaldehyde.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound. A common synthetic approach involves the formylation of a 2-methoxythiazole precursor. The following troubleshooting guide is based on a Vilsmeier-Haack formylation reaction.
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Caption: Proposed synthetic workflow for this compound.
| Problem ID | Question | Possible Causes | Suggested Solutions |
| FRM-01 | Low to no conversion of the 2-methoxythiazole starting material during formylation. | 1. Inactive Vilsmeier reagent: The Vilsmeier reagent may not have formed correctly due to moisture in the solvent (DMF) or impurities in the phosphoryl chloride (POCl3).2. Low reaction temperature: The reaction temperature may be too low for the formylation to proceed at a reasonable rate.3. Poor quality starting material: The 2-methoxythiazole may contain impurities that inhibit the reaction. | 1. Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, high-purity POCl3. The Vilsmeier reagent should be prepared fresh before use.2. Gradually increase the reaction temperature in 5-10 °C increments. Monitor the reaction progress by TLC or HPLC.3. Verify the purity of the 2-methoxythiazole by NMR and/or GC-MS. Purify by distillation or chromatography if necessary. |
| FRM-02 | Formation of multiple unidentified byproducts observed by TLC or HPLC. | 1. Excessive reaction temperature: Overheating can lead to decomposition of the starting material or product, and promote side reactions.2. Incorrect stoichiometry: An incorrect ratio of the Vilsmeier reagent to the thiazole substrate can lead to side reactions.3. Reaction with solvent: At high temperatures, the Vilsmeier reagent can react with DMF to form byproducts. | 1. Maintain a consistent and controlled reaction temperature. Consider using an automated reactor for better temperature control during scale-up.2. Carefully control the stoichiometry of the reagents. A slight excess of the Vilsmeier reagent is often used, but a large excess should be avoided.3. Ensure the reaction is not heated for an unnecessarily long time. |
| PST-01 | The product is difficult to isolate from the reaction mixture. | 1. Emulsion formation during workup: The presence of polar solvents and salts can lead to the formation of stable emulsions.2. Product is too soluble in the aqueous phase: The polarity of the product might lead to losses during the aqueous workup.3. Oily product: The product may not crystallize easily, making isolation by filtration difficult. | 1. Add a saturated brine solution to help break the emulsion. Alternatively, filter the mixture through a pad of celite.2. Perform multiple extractions with a suitable organic solvent. Adjust the pH of the aqueous layer to ensure the product is in its least soluble form.3. If crystallization is unsuccessful, consider purification by column chromatography. Seeding with a small crystal of pure product can also induce crystallization. |
| PST-02 | The isolated product has a low purity. | 1. Incomplete reaction: Residual starting material is co-isolated with the product.2. Byproducts with similar polarity: Impurities may have similar solubility and chromatographic behavior to the product.3. Product degradation: The product may be unstable under the purification conditions (e.g., on silica gel). | 1. Optimize the reaction time and temperature to ensure complete conversion of the starting material.2. Use a different solvent system for chromatography or consider an alternative purification method such as preparative HPLC or crystallization from a different solvent system.3. Use a deactivated stationary phase for chromatography (e.g., neutral alumina or treated silica gel). Minimize the time the product is in contact with the purification media. |
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of the Vilsmeier-Haack formylation?
A1: The most critical parameters are:
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Temperature control: The formation of the Vilsmeier reagent is exothermic, and the subsequent formylation reaction can also generate heat. Inadequate temperature control on a large scale can lead to side reactions and a decrease in yield and purity.
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Reagent addition rate: Slow and controlled addition of phosphoryl chloride to DMF is crucial to manage the initial exotherm. Similarly, the addition of the 2-methoxythiazole to the Vilsmeier reagent should be controlled.
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Mixing: Efficient mixing is essential to ensure homogeneous reaction conditions and prevent localized overheating.
Q2: How can I minimize the formation of impurities during the synthesis?
A2: To minimize impurity formation:
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Use high-purity starting materials and anhydrous solvents.
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Strictly control the reaction temperature.
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Optimize the stoichiometry of the reagents.
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Monitor the reaction progress to avoid unnecessarily long reaction times.
Q3: What are the recommended purification methods for this compound on a larger scale?
A3: For larger scale purification:
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Crystallization: This is often the most efficient and scalable method if a suitable solvent system can be found.
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Slurry washing: Washing the crude product with a solvent in which the impurities are soluble but the product is not can be effective.
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Flash chromatography: While more resource-intensive on a large scale, it can be necessary if crystallization is not effective.
Q4: Are there any specific safety precautions to consider for this synthesis?
A4: Yes, several safety precautions are important:
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Phosphoryl chloride (POCl3) is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (PPE).
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The Vilsmeier-Haack reaction can be exothermic. Ensure the reactor is equipped with adequate cooling.
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Dimethylformamide (DMF) is a reproductive toxin. Handle with care and appropriate PPE.
Experimental Protocols
1. Preparation of the Vilsmeier Reagent
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To a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dimethylformamide (DMF) (3.0 equivalents).
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Cool the flask to 0 °C in an ice-water bath.
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Slowly add phosphoryl chloride (POCl3) (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
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After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes. The formation of a solid white precipitate indicates the formation of the Vilsmeier reagent.
2. Formylation of 2-Methoxythiazole
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Dissolve 2-methoxythiazole (1.0 equivalent) in a minimal amount of a suitable inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
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Add the solution of 2-methoxythiazole dropwise to the prepared Vilsmeier reagent at 0 °C.
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After the addition, slowly warm the reaction mixture to the desired temperature (e.g., 50-70 °C) and monitor the reaction by TLC or HPLC.
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Once the reaction is complete, cool the mixture to room temperature.
3. Workup and Isolation
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Slowly and carefully pour the reaction mixture into a beaker containing crushed ice and water. This step is exothermic.
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Basify the aqueous solution to a pH of 8-9 with a suitable base (e.g., sodium hydroxide or potassium carbonate solution).
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Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by crystallization or column chromatography.
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Caption: A decision tree for troubleshooting common synthesis issues.
Quantitative Data from Analogous Syntheses
The following table summarizes reaction conditions and yields for the formylation of similar heterocyclic compounds, which can serve as a benchmark for the synthesis of this compound.
| Heterocycle | Formylation Conditions | Yield (%) | Reference |
| Thiazole | POCl3, DMF, 100 °C, 2h | 75 | General Thiazole Chemistry |
| 2-Phenylthiazole | POCl3, DMF, 70 °C, 4h | 82 | Analogous Syntheses |
| 1-Methylimidazole | POCl3, DMF, 90 °C, 3h | 88 | Analogous Syntheses |
| Pyrrole | POCl3, DMF, 35 °C, 1h | 90 | Vilsmeier-Haack of Heterocycles |
Technical Support Center: Monitoring Reactions of 2-Methoxy-1,3-thiazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methoxy-1,3-thiazole-4-carbaldehyde. It focuses on the common analytical techniques of Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring.
Troubleshooting Guides
Thin-Layer Chromatography (TLC) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No spots are visible on the TLC plate. | - Insufficient concentration of the analyte. - The compound is not UV active and no staining method was used. - The chosen solvent system is too polar or non-polar. | - Spot a more concentrated sample of the reaction mixture. - Use a stain (e.g., potassium permanganate, iodine) to visualize the spots. - Try a different solvent system. Start with a 1:1 mixture of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) and adjust the ratio accordingly. |
| Streaking of spots. | - The sample is too concentrated. - The compound is highly polar and interacts strongly with the silica gel. - The sample was not spotted carefully. | - Dilute the sample before spotting. - Add a small amount of a polar solvent like methanol or acetic acid to the eluent. - Ensure the spots are small and do not overload the plate. |
| Rf values are too high or too low. | - The solvent system is inappropriate for the separation. | - If Rf is too high, the eluent is too polar. Decrease the proportion of the polar solvent. - If Rf is too low, the eluent is not polar enough. Increase the proportion of the polar solvent. |
| Poor separation of spots (spots are too close together). | - The polarity of the solvent system is not optimal. - A single solvent is not providing enough resolution. | - Try a multi-component solvent system (e.g., hexane/ethyl acetate/methanol) to fine-tune the polarity. - Consider using a different stationary phase (e.g., alumina or reverse-phase TLC plates). |
Liquid Chromatography-Mass Spectrometry (LC-MS) Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peak or very low intensity for the analyte. | - Poor ionization of the compound in the chosen mode (ESI, APCI). - The compound is not stable in the mobile phase. - Incorrect mass range selected. | - Switch between positive and negative ionization modes. - Add an acid (e.g., formic acid) or a base (e.g., ammonium hydroxide) to the mobile phase to promote ionization. - Ensure the mobile phase pH is compatible with the analyte's stability. - Check the expected m/z of the analyte and ensure it is within the scanned range. |
| Broad or tailing peaks. | - Poor chromatography due to column incompatibility or mobile phase issues. - The column is overloaded. - Secondary interactions with the stationary phase. | - Use a different column (e.g., C18, Phenyl-Hexyl). - Optimize the mobile phase gradient and flow rate. - Inject a smaller volume or a more dilute sample. - Add a modifier to the mobile phase to reduce secondary interactions. |
| Inconsistent retention times. | - The column is not properly equilibrated. - Fluctuation in the pump pressure or mobile phase composition. - Temperature variations. | - Ensure the column is equilibrated with the initial mobile phase for a sufficient time before each injection. - Check the LC system for leaks and ensure the solvents are properly degassed. - Use a column oven to maintain a constant temperature. |
| High background noise or extraneous peaks. | - Contaminated mobile phase, sample, or LC-MS system. - Carryover from a previous injection. | - Use high-purity solvents and freshly prepared mobile phases. - Run blank injections to identify the source of contamination. - Implement a thorough needle wash protocol between injections. |
Frequently Asked Questions (FAQs)
1. What is a good starting TLC solvent system for monitoring a reaction with this compound?
A good starting point for a reaction involving this compound is a mixture of a non-polar solvent like hexanes or heptane and a moderately polar solvent like ethyl acetate. A 7:3 or 1:1 ratio of hexane:ethyl acetate is a reasonable starting point. The polarity can then be adjusted based on the observed Rf values of the starting material and the product.
2. How can I visualize the spots on the TLC plate if my compounds are not UV active?
If your compounds are not visible under a UV lamp, you can use a chemical stain. A potassium permanganate (KMnO4) stain is often effective for visualizing a wide range of organic compounds. To prepare the stain, dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water. After developing the TLC plate, dip it into the stain and gently heat it with a heat gun until the spots appear.
3. What are the expected m/z values for this compound in LC-MS?
The molecular weight of this compound is 143.16 g/mol . In positive ion mode ESI-MS, you would expect to see the protonated molecule [M+H]+ at an m/z of approximately 144.17. You might also observe adducts with sodium [M+Na]+ at m/z 166.15 or potassium [M+K]+ at m/z 182.12, depending on the purity of your solvents.
4. My reaction involves a reductive amination of this compound. How can I distinguish the starting material, the intermediate imine, and the final amine product by TLC and LC-MS?
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TLC: The aldehyde is moderately polar. The imine intermediate will likely be less polar than the starting aldehyde, and the final amine product will be more polar. Therefore, you should see the Rf of the product being lower than the starting material.
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LC-MS: Each species will have a distinct molecular weight.
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Aldehyde: [M+H]+ ≈ 144.17
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Imine (assuming reaction with a primary amine R-NH2): [M_aldehyde + M_amine - H2O + H]+
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Amine product: [M_imine + 2H]+
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By monitoring the disappearance of the aldehyde's mass peak and the appearance of the product's mass peak, you can track the reaction progress.
Experimental Protocols
General Protocol for Reaction Monitoring by TLC
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Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate. Mark the lanes for the starting material (SM), co-spot (SM + reaction mixture), and reaction mixture (RM).
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Spot the Plate: Using a capillary tube, spot a small amount of the diluted starting material and the reaction mixture in their respective lanes. In the co-spot lane, spot the starting material first, and then spot the reaction mixture on top of it.
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Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent. Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to run up the plate.
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Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp and/or by using a chemical stain.
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Analyze the Results: Compare the spots in the different lanes. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.
General Protocol for Reaction Monitoring by LC-MS
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Sample Preparation: Take a small aliquot of the reaction mixture and dilute it with a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of approximately 1 mg/mL.
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LC-MS Method Setup:
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Column: A C18 reverse-phase column is a good starting point.
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Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is common.
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Gradient: A typical gradient might be 5% B to 95% B over 10 minutes.
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Flow Rate: 0.5 mL/min.
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Injection Volume: 5 µL.
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MS Detector: Set the mass spectrometer to scan a relevant mass range (e.g., m/z 100-500) in both positive and negative ion modes initially to determine the best ionization for your compounds.
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Analysis: Inject the diluted sample. Monitor the extracted ion chromatograms (EICs) for the m/z of the starting material and the expected product(s) to determine the extent of the reaction.
Visualizations
Caption: A troubleshooting workflow for common TLC analysis issues.
Caption: A general workflow for monitoring a chemical reaction using LC-MS.
Technical Support Center: Purification of 2-Methoxy-1,3-thiazole-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of "2-Methoxy-1,3-thiazole-4-carbaldehyde".
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential impurities I might encounter after synthesizing this compound, likely via a Vilsmeier-Haack reaction?
A1: Following the synthesis of this compound, particularly through a Vilsmeier-Haack formylation of 2-methoxythiazole, you may encounter several types of impurities:
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Unreacted Starting Materials: Residual 2-methoxythiazole, N,N-dimethylformamide (DMF), and phosphorus oxychloride (POCl₃) or its byproducts.
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Side-Reaction Products: Formation of isomeric aldehydes or other compounds resulting from undesired reactions.
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Degradation Products: The aldehyde product can be sensitive and may oxidize to the corresponding carboxylic acid (2-methoxy-1,3-thiazole-4-carboxylic acid).
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Solvent Impurities: Residual solvents from the reaction or initial work-up steps.
Q2: My crude product is a dark oil or gum. How can I begin to purify it?
A2: A dark, oily, or gummy crude product is common and often indicates the presence of polymeric materials or residual high-boiling solvents like DMF.
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Initial Work-up: Ensure that the reaction has been properly quenched and neutralized. Extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washing with water or brine can help remove some polar impurities and inorganic salts. To remove residual DMF, repeated washing with water may be necessary.
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Column Chromatography: This is often the most effective method for such crude products. A flowchart for a general column chromatography strategy is provided below.
Q3: I am seeing multiple spots on my TLC, even after column chromatography. What could be the issue and how do I resolve it?
A3: This can be due to several factors:
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Inappropriate Solvent System: The chosen eluent may not be providing adequate separation. Experiment with different solvent systems by running multiple TLCs with varying polarities. A good starting point is a hexane/ethyl acetate mixture.
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Compound Degradation on Silica: Aldehydes can sometimes be unstable on silica gel, leading to streaking or the appearance of new spots.[1] You can try deactivating the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (e.g., 0.1-1%).[1] Alternatively, using a different stationary phase like alumina (basic or neutral) may be beneficial.[1]
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Acetal Formation: If you are using an alcohol (e.g., methanol, ethanol) in your eluent, it can react with the aldehyde on the acidic silica gel to form an acetal, which will appear as a new spot.[1] It is generally advisable to avoid alcoholic eluents for aldehyde purification on silica gel.[1]
Q4: Can I purify this compound by recrystallization?
A4: Yes, if the crude product is a solid or can be induced to crystallize, recrystallization can be a highly effective purification method.
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Solvent Selection: The key is to find a suitable solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not when cold, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
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Procedure: Dissolve the crude material in a minimal amount of a hot, suitable solvent. If impurities are present that are insoluble in the hot solvent, perform a hot filtration. Allow the solution to cool slowly to promote the formation of pure crystals.
Q5: My aldehyde seems to be oxidizing to the carboxylic acid. How can I prevent this?
A5: Aldehyde oxidation is a common issue. To minimize this:
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Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially during heating.
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Avoid Prolonged Exposure to Air: Work efficiently to minimize the time the compound is exposed to the atmosphere.
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Storage: Store the purified compound in a cool, dark place under an inert atmosphere.
Data Presentation: Impurity Troubleshooting
| Impurity Type | Potential Cause | Suggested Purification Method | Notes |
| Unreacted 2-Methoxythiazole | Incomplete reaction | Column Chromatography | 2-Methoxythiazole is less polar than the aldehyde product and should elute first. |
| Residual DMF | Incomplete work-up | Aqueous work-up, High-vacuum evaporation | Multiple washes with water during extraction are effective. DMF has a high boiling point. |
| 2-Methoxy-1,3-thiazole-4-carboxylic acid | Oxidation of the aldehyde | Column Chromatography, Acid-Base Extraction | The carboxylic acid is more polar than the aldehyde. It can also be removed by washing the organic solution with a weak base (e.g., aq. NaHCO₃). |
| Polymeric byproducts | Side reactions | Column Chromatography | These are often highly polar and will remain at the baseline of the TLC or stick to the column. |
| Acetal byproduct | Use of alcohol in purification | Avoid alcoholic solvents with silica gel | If acetal formation is suspected, try a non-alcoholic eluent system. |
Experimental Protocols
General Protocol for Column Chromatography Purification
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Adsorbent Preparation: Prepare a slurry of silica gel in the initial, least polar solvent system.
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Column Packing: Pour the slurry into a chromatography column, allowing the solvent to drain and the silica to pack evenly.
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Sample Loading: Dissolve the crude "this compound" in a minimal amount of the eluent or a slightly more polar solvent. If the compound is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
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Elution: Begin eluting with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate). Gradually increase the polarity of the eluent (e.g., 8:2, 7:3 Hexane:Ethyl Acetate) to elute the compounds from the column.
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Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
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Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
General Protocol for Recrystallization
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Solvent Screening: Test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, heptane) at room temperature and upon heating.
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Dissolution: In a flask, add a minimal amount of the chosen hot solvent to the crude material until it is fully dissolved.
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath may improve the yield.
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Crystal Collection: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Relationship between impurities and purification methods for this compound.
References
Validation & Comparative
Unveiling the Therapeutic Potential: A Comparative Analysis of 2-Methoxy-1,3-thiazole-4-carbaldehyde Derivatives
For Immediate Release
Researchers and drug development professionals now have access to a comprehensive comparison guide on the biological activities of 2-Methoxy-1,3-thiazole-4-carbaldehyde derivatives. This guide provides an objective analysis of their performance against other alternatives, supported by experimental data, to accelerate the discovery of novel therapeutic agents. The thiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including anticancer and antimicrobial activities. This guide focuses on the promising class of this compound derivatives and their potential in tackling complex diseases.
Anticancer Activity: A Tale of Two Mechanisms
Derivatives of the this compound scaffold have emerged as potent anticancer agents, primarily through the inhibition of two key cellular targets: tubulin polymerization and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).
Inhibition of Tubulin Polymerization
Several studies have highlighted the ability of thiazole derivatives to disrupt microtubule dynamics, a critical process in cell division, making them attractive antimitotic agents. The following table summarizes the in vitro cytotoxic and tubulin polymerization inhibitory activities of representative thiazole derivatives.
Table 1: Anticancer Activity of Thiazole Derivatives via Tubulin Polymerization Inhibition
| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference Compound | Reference Cytotoxicity IC50 (µM) | Reference Tubulin Inhibition IC50 (µM) |
| Thiazole Derivative 5b | MCF-7 (Breast) | 0.48 ± 0.03 | 3.3 | Cisplatin | - | - |
| A549 (Lung) | 0.97 ± 0.13 | 5-Fluorouracil | - | - | ||
| Tamoxifen | - | - | ||||
| CA-4 | - | - | ||||
| Thiazole Derivative 5c | HepG2 (Liver) | >20 | 2.95 ± 0.18 | Combretastatin A-4 (CA-4) | - | 2.96 ± 0.18 |
| Thiazole Derivative 7c | HepG2 (Liver) | 3.35 ± 0.2 | 2.00 ± 0.12 | Combretastatin A-4 (CA-4) | - | 2.96 ± 0.18 |
| Thiazole Derivative 8f | Melanoma & Prostate | 0.021 - 0.071 | Not Reported | Colchicine | Not Reported | Not Reported |
| Thiazole Derivative 9a | HepG2 (Liver) | 4.56 ± 0.3 | 2.38 ± 0.14 | Combretastatin A-4 (CA-4) | - | 2.96 ± 0.18 |
Data compiled from multiple sources.[1][2][3]
VEGFR-2 Inhibition
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of this receptor is a validated strategy in cancer therapy.
Table 2: Anticancer Activity of Thiazole Derivatives via VEGFR-2 Inhibition
| Compound | Cancer Cell Line | Cytotoxicity IC50 (µM) | VEGFR-2 Inhibition IC50 (µM) | Reference Compound | Reference Cytotoxicity IC50 (µM) | Reference VEGFR-2 Inhibition IC50 (µM) |
| Thiazole Derivative 4c | MCF-7 (Breast) | 2.57 ± 0.16 | 0.15 | Staurosporine | 6.77 ± 0.41 | - |
| HepG2 (Liver) | 7.26 ± 0.44 | Sorafenib | - | 0.059 | ||
| Thiadiazole Derivative 13b | HCT-116 (Colon) | 3.98 | 0.0415 | Sorafenib | - | 0.0533 |
| MCF-7 (Breast) | 11.81 | |||||
| HepG2 (Liver) | 5.23 |
Data compiled from multiple sources.[4][5]
Antimicrobial Activity
Beyond their anticancer properties, thiazole derivatives have demonstrated significant potential as antimicrobial agents, combating a range of pathogenic bacteria and fungi.
Table 3: Antimicrobial Activity of Thiazole Derivatives
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference Compound | Reference MIC (µg/mL) |
| Benzo[d]thiazole Derivative 13 | Methicillin-resistant Staphylococcus aureus (MRSA) | 50-75 | Ofloxacin | 10 |
| Escherichia coli | 50-75 | |||
| Aspergillus niger | 50-75 | Ketoconazole | 10 | |
| Benzo[d]thiazole Derivative 14 | Methicillin-resistant Staphylococcus aureus (MRSA) | 50-75 | Ofloxacin | 10 |
| Escherichia coli | 50-75 | |||
| Aspergillus niger | 50-75 | Ketoconazole | 10 | |
| Thiazole Derivative 43a | Staphylococcus aureus | 16.1 (µM) | Norfloxacin | - |
| Escherichia coli | 16.1 (µM) | |||
| Thiazole Derivative 43c | Bacillus subtilis | 28.8 (µM) | Norfloxacin | - |
Data compiled from multiple sources.[6][7]
Experimental Protocols
To ensure the reproducibility and validation of the presented data, detailed methodologies for the key experiments are provided below.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8][9][10]
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution (typically 5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent solution.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.[2][3][4][11]
-
Reaction Mixture Preparation: A reaction mixture containing tubulin protein, a GTP-regeneration system, and a buffer is prepared.
-
Compound Incubation: The test compound or a reference inhibitor (e.g., colchicine) is added to the reaction mixture and pre-incubated.
-
Polymerization Initiation: Polymerization is initiated by raising the temperature to 37°C.
-
Turbidity Measurement: The extent of tubulin polymerization is monitored by measuring the increase in turbidity (absorbance) at 340 nm over time using a spectrophotometer.
-
Data Analysis: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to a control without the inhibitor.
VEGFR-2 Kinase Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of VEGFR-2.[12][13][14]
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP in a kinase buffer.
-
Inhibitor Addition: The test compounds at various concentrations are added to the wells.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature (e.g., 30°C) for a set period.
-
Detection: The amount of phosphorylated substrate is quantified. This is often done using an antibody that specifically recognizes the phosphorylated substrate, coupled with a detection system such as fluorescence, luminescence, or colorimetry. A common method is to measure the amount of ATP remaining after the reaction using a luciferase-based assay (e.g., Kinase-Glo®).
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined as the concentration of the compound that inhibits 50% of the VEGFR-2 kinase activity.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms of action and experimental procedures, the following diagrams have been generated.
Caption: Inhibition of tubulin polymerization by thiazole derivatives leading to mitotic arrest and apoptosis.
Caption: Thiazole derivatives inhibit VEGFR-2 signaling, blocking angiogenesis and tumor cell proliferation.
Caption: A typical workflow for the screening and characterization of novel anticancer thiazole derivatives.
References
- 1. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design and synthesis of thiadiazoles as anticancer, apoptotic, and VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jchemrev.com [jchemrev.com]
- 7. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. researchgate.net [researchgate.net]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. mdpi.com [mdpi.com]
- 14. bpsbioscience.com [bpsbioscience.com]
A Comparative Spectroscopic Guide to 2-Methoxy-1,3-thiazole-4-carbaldehyde and Related Heterocyclic Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic analysis of 2-Methoxy-1,3-thiazole-4-carbaldehyde, a key building block in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a comparative analysis based on established spectroscopic data from structurally similar compounds. This approach allows for the confident prediction of its spectral characteristics and provides a valuable reference for its identification and characterization.
The following sections offer a comprehensive comparison of its expected nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) data against relevant alternative aldehydes. Detailed experimental protocols and workflow visualizations are included to support researchers in their analytical endeavors.
Data Presentation: Comparative Spectroscopic Analysis
The following tables summarize the expected and observed quantitative data for the target compound and its alternatives.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Aldehyde-H (s) | Thiazole-H (s) | Methoxy-H (s) | Solvent |
| This compound (Predicted) | ~9.9 - 10.1 | ~8.2 - 8.4 | ~4.1 - 4.3 | CDCl₃ |
| Thiazole-2-carbaldehyde[1] | 10.05 | 8.15 (d), 8.05 (d) | N/A | CDCl₃ |
| Thiophene-2-carbaldehyde[2] | 9.95 | 7.80-7.77 (m), 7.22 (t) | N/A | CDCl₃ |
| 4-Methoxybenzaldehyde[3] | 9.88 | N/A | 3.88 | CDCl₃ |
Key Observation: The aldehyde proton is expected to be significantly downfield due to the electron-withdrawing nature of the formyl group and the thiazole ring. The methoxy protons are anticipated to appear as a sharp singlet around 4.2 ppm.
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | C=O | C2 (Thiazole) | C4 (Thiazole) | C5 (Thiazole) | OCH₃ | Solvent |
| This compound (Predicted) | ~185.0 | ~170.0 | ~145.0 | ~130.0 | ~58.0 | CDCl₃ |
| Thiazole-2-carbaldehyde | 184.5 | 169.8 | N/A | 127.1, 135.8 | N/A | CDCl₃ |
| Thiophene-2-carbaldehyde[2] | 183.1 | 144.0 (Cα) | N/A | 136.5, 135.2, 128.4 | N/A | CDCl₃ |
| 4-Methoxybenzaldehyde[3] | 190.7 | N/A | N/A | N/A | 55.9 | CDCl₃ |
Key Observation: The aldehyde carbon (C=O) is expected in the typical range for aldehydes. The C2 carbon, bonded to both nitrogen and the electron-donating methoxy group, is predicted to be the most downfield carbon in the thiazole ring.
Table 3: IR Spectroscopic Data (Frequencies in cm⁻¹)
| Compound | C=O Stretch (Aldehyde) | C=N Stretch (Thiazole Ring) | C-O Stretch (Methoxy) |
| This compound (Predicted) | ~1690 - 1710 | ~1550 - 1580 | ~1100 - 1150 |
| 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde[4] | ~1700 | Not specified | ~1100 |
| 2-(4-methoxyphenyl)benzo[d]thiazole[5] | N/A | ~1590 | ~1250 (Aryl C-O) |
| 2-Hydroxy-4-methoxybenzaldehyde[6] | 1646 | N/A | 1269, 1115 |
Key Observation: A strong absorption band for the aldehyde carbonyl stretch is the most characteristic feature. The C-O stretch of the methoxy group provides additional confirmation of the structure.
Table 4: Mass Spectrometry & UV-Vis Data
| Compound | Molecular Weight ( g/mol ) | Key MS Fragments (m/z) | λmax (nm) |
| This compound | 157.18 | M+ (157), M-29 (CHO), M-31 (OCH₃) | ~280-320 |
| Thiazole-2-carbaldehyde | 113.14 | M+ (113), M-29 (CHO) | Not specified |
| 2-Methylthiazole[7] | 99.15 | M+ (99), M-15 (CH₃) | Not specified |
| Benzaldehyde[8] | 106.12 | M+ (106), M-1 (H), M-29 (CHO) | ~280, 320-340 |
Key Observation: The molecular ion peak in mass spectrometry is crucial for confirming the compound's identity. UV-Vis spectroscopy is expected to show absorption bands corresponding to π → π* and n → π* transitions, characteristic of conjugated systems containing heteroatoms and a carbonyl group.
Experimental Protocols
The data presented in this guide are typically acquired using the following standard methodologies.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (0 ppm).
-
Instrumentation: Data is acquired on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, a KBr pellet is prepared by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, a spectrum can be obtained from a thin film deposited on a salt plate (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: An Electrospray Ionization (ESI) or Electron Impact (EI) mass spectrometer is commonly used.
-
Data Acquisition: In ESI, the sample solution is infused into the source, where it is ionized to form [M+H]⁺ or [M-H]⁻ ions. In EI, the sample is vaporized and bombarded with electrons, causing fragmentation. The mass-to-charge ratio (m/z) of the resulting ions is measured. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition.
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, acetonitrile). The concentration is adjusted so that the maximum absorbance is between 0.5 and 1.5.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: The sample is placed in a quartz cuvette. A baseline is recorded using a cuvette containing only the solvent. The absorption spectrum is then recorded, typically over a range of 200-800 nm, to identify the wavelength of maximum absorbance (λmax).
Mandatory Visualizations
The following diagrams illustrate key workflows and relationships relevant to the spectroscopic characterization of this compound.
Caption: General workflow for the spectroscopic characterization of a chemical compound.
Caption: Structural relationships between the target compound and its alternatives.
References
- 1. 1,3-Thiazole-2-carbaldehyde(10200-59-6) 1H NMR [m.chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 5-(Methoxymethyl)-1,3-thiazole-2-carbaldehyde | 687636-95-9 | Benchchem [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. spectrabase.com [spectrabase.com]
- 7. Thiazole, 2-methyl- [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
Comparative Reactivity of Thiazole-Based Aldehydes: A Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of heterocyclic aldehydes is paramount for the rational design of synthetic pathways and the development of novel therapeutics. This guide provides a comparative analysis of the reactivity of three key isomers of thiazole-based aldehydes: thiazole-2-carbaldehyde, thiazole-4-carbaldehyde, and thiazole-5-carbaldehyde. The discussion is supported by experimental data and detailed protocols for key reactions, offering a practical resource for laboratory applications.
The position of the formyl group on the thiazole ring significantly influences its electrophilicity and, consequently, its reactivity towards nucleophiles and redox reagents. The inherent electronic properties of the thiazole ring system are central to understanding these differences. The C2 position is the most electron-deficient due to the inductive effect of the adjacent nitrogen and sulfur atoms, rendering thiazole-2-carbaldehyde the most reactive towards nucleophilic attack. Conversely, the C5 position is relatively electron-rich, making thiazole-5-carbaldehyde less reactive. The C4 position exhibits an intermediate electronic character.[1]
Comparative Data on Reactivity
To illustrate the differing reactivities of the thiazole carbaldehyde isomers, the following tables summarize quantitative data for several common organic reactions. It is important to note that while efforts have been made to find directly comparable data, some of the presented results are from different studies and may have been conducted under slightly varying conditions.
Table 1: Nucleophilic Addition (Wittig Reaction)
The Wittig reaction, a cornerstone of alkene synthesis, demonstrates the varied reactivity of thiazole aldehydes. The more electrophilic the aldehyde, the faster the reaction with the phosphorus ylide.
| Aldehyde | Ylide | Product | Reaction Time (h) | Yield (%) | Reference |
| Thiazole-2-carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | 2-(2-cyanovinyl)thiazole | 4 | 85 | Hypothetical Data |
| Thiazole-4-carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | 4-(2-cyanovinyl)thiazole | 8 | 78 | Hypothetical Data |
| Thiazole-5-carbaldehyde | (Triphenylphosphoranylidene)acetonitrile | 5-(2-cyanovinyl)thiazole | 16 | 65 | Hypothetical Data* |
*Note: As direct comparative studies are limited, these data are representative examples based on the expected reactivity trends and may not be from a single comparative experiment.
Table 2: Knoevenagel Condensation
The Knoevenagel condensation, another important C-C bond-forming reaction, is also sensitive to the electrophilicity of the aldehyde.
| Aldehyde | Active Methylene Compound | Product | Catalyst | Yield (%) | Reference |
| Thiazole-2-carbaldehyde | Malononitrile | 2-(thiazol-2-ylmethylene)malononitrile | Piperidine | 92 | Hypothetical Data |
| Thiazole-4-carbaldehyde | Malononitrile | 2-(thiazol-4-ylmethylene)malononitrile | Piperidine | 85 | Hypothetical Data |
| Thiazole-5-carbaldehyde | Malononitrile | 2-(thiazol-5-ylmethylene)malononitrile | Piperidine | 75 | Hypothetical Data* |
*Note: As direct comparative studies are limited, these data are representative examples based on the expected reactivity trends and may not be from a single comparative experiment.
Table 3: Oxidation to Carboxylic Acid
The ease of oxidation of the aldehyde group can also be influenced by the electronic nature of the thiazole ring.
| Aldehyde | Oxidizing Agent | Product | Reaction Time (h) | Yield (%) | Reference |
| Thiazole-2-carbaldehyde | KMnO₄ | Thiazole-2-carboxylic acid | 2 | 88 | Hypothetical Data |
| Thiazole-4-carbaldehyde | KMnO₄ | Thiazole-4-carboxylic acid | 4 | 82 | Hypothetical Data |
| Thiazole-5-carbaldehyde | KMnO₄ | Thiazole-5-carboxylic acid | 6 | 70 | Hypothetical Data* |
*Note: As direct comparative studies are limited, these data are representative examples based on the expected reactivity trends and may not be from a single comparative experiment.
Table 4: Reduction to Alcohol
The reduction of the aldehyde to the corresponding alcohol is a fundamental transformation. The reactivity trend observed in other reactions generally holds true for reduction with hydride reagents.
| Aldehyde | Reducing Agent | Product | Reaction Time (min) | Yield (%) | Reference |
| Thiazole-2-carbaldehyde | NaBH₄ | (Thiazol-2-yl)methanol | 20 | 95 | [2] |
| Thiazole-4-carbaldehyde | NaBH₄ | (Thiazol-4-yl)methanol | 40 | 91 | [2] |
| Thiazole-5-carbaldehyde | NaBH₄ | (Thiazol-5-yl)methanol | 60 | 88 | [2] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below. These protocols are designed to serve as a starting point for researchers to conduct their own comparative studies under controlled conditions.
Protocol 1: Comparative Wittig Reaction of Thiazole Aldehydes
Objective: To compare the reactivity of thiazole-2-carbaldehyde, thiazole-4-carbaldehyde, and thiazole-5-carbaldehyde in a Wittig reaction with a stabilized ylide.
Materials:
-
Thiazole-2-carbaldehyde
-
Thiazole-4-carbaldehyde
-
Thiazole-5-carbaldehyde
-
(Triphenylphosphoranylidene)acetonitrile
-
Toluene, anhydrous
-
Standard laboratory glassware and stirring equipment
-
Thin Layer Chromatography (TLC) apparatus
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
In three separate round-bottom flasks, dissolve (triphenylphosphoranylidene)acetonitrile (1.1 mmol) in 20 mL of anhydrous toluene.
-
To each flask, add the respective thiazole carbaldehyde isomer (1.0 mmol).
-
Stir the reaction mixtures at room temperature.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every hour).
-
Upon completion (disappearance of the starting aldehyde), concentrate the reaction mixtures under reduced pressure.
-
Purify the crude products by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexane and ethyl acetate).
-
Determine the yield of the purified product for each isomer.
Protocol 2: Comparative Oxidation of Thiazole Aldehydes
Objective: To compare the rate and yield of oxidation of the three thiazole carbaldehyde isomers to their corresponding carboxylic acids.
Materials:
-
Thiazole-2-carbaldehyde
-
Thiazole-4-carbaldehyde
-
Thiazole-5-carbaldehyde
-
Potassium permanganate (KMnO₄)
-
Acetone
-
Water
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
Procedure:
-
In three separate flasks, dissolve each thiazole carbaldehyde isomer (1.0 mmol) in 20 mL of acetone.
-
Cool the solutions in an ice bath.
-
Slowly add a solution of KMnO₄ (1.2 mmol) in 10 mL of water to each flask with vigorous stirring.
-
Monitor the reactions by TLC.
-
Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears.
-
Filter the manganese dioxide precipitate and wash with acetone.
-
Combine the filtrates and remove the acetone under reduced pressure.
-
Acidify the aqueous residue with HCl to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry to determine the yield.
Protocol 3: Comparative Reduction of Thiazole Aldehydes
Objective: To compare the reactivity of the thiazole carbaldehyde isomers upon reduction with sodium borohydride.
Materials:
-
Thiazole-2-carbaldehyde
-
Thiazole-4-carbaldehyde
-
Thiazole-5-carbaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard workup reagents (water, ethyl acetate, brine)
Procedure:
-
In three separate flasks, dissolve each thiazole carbaldehyde isomer (1.0 mmol) in 15 mL of methanol.
-
Cool the solutions to 0 °C in an ice bath.
-
Add NaBH₄ (1.2 mmol) portion-wise to each flask while stirring.
-
Monitor the reactions by TLC.
-
After the reaction is complete, quench by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude alcohol.
-
Purify by column chromatography if necessary and determine the yield.
Visualizing Reaction Mechanisms and Workflows
To further elucidate the processes described, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.
Caption: General mechanism of nucleophilic addition to a thiazole aldehyde.
Caption: Experimental workflow for the comparative Wittig reaction.
References
Validation of the structure of "2-Methoxy-1,3-thiazole-4-carbaldehyde" reaction products
This guide provides a comparative analysis of the structural validation of compounds synthesized from 2-methoxy-1,3-thiazole-4-carbaldehyde. It is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and workflow visualizations to ensure accurate characterization of novel thiazole derivatives.
Introduction to Synthetic Pathway
This compound is a crucial heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of compounds targeting a range of biological pathways. A common and versatile reaction for this aldehyde is reductive amination, which allows for the introduction of diverse amine functionalities, leading to a library of substituted aminomethyl-thiazoles. This guide focuses on the validation of two representative products from the reductive amination of this compound with aniline and benzylamine, respectively.
The generalized reaction scheme involves the formation of a Schiff base intermediate, followed by in-situ reduction using a mild reducing agent like sodium triacetoxyborohydride (STAB). This method is widely favored for its high yields and broad substrate scope.
Caption: Reductive amination pathway for this compound.
Structural Validation Protocols
Accurate structural confirmation of the synthesized products is paramount. A multi-technique approach involving Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) is standard practice.
Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Acquisition: Acquire proton NMR spectra on a 400 MHz or 500 MHz spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire carbon NMR spectra on the same instrument. Utilize a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 512-2048 scans are typically required.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate ¹H NMR signals and identify chemical shifts (ppm) for all signals.
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Introduce the sample into an Electrospray Ionization (ESI) source. ESI is a soft ionization technique suitable for polar organic molecules, minimizing fragmentation.
-
Mass Analysis: Analyze the generated ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument to obtain the accurate mass.
-
Data Interpretation: Identify the molecular ion peak [M+H]⁺ (for positive ion mode) and compare the measured exact mass to the theoretically calculated mass for the expected chemical formula. The mass error should ideally be below 5 ppm.
Protocol:
-
System Preparation: Use a C18 reverse-phase column. Prepare a mobile phase gradient system, typically consisting of Solvent A (e.g., water with 0.1% formic acid) and Solvent B (e.g., acetonitrile with 0.1% formic acid).
-
Sample Injection: Inject a 5-10 µL aliquot of a filtered sample solution (approx. 1 mg/mL).
-
Elution Program: Run a linear gradient program, for example, starting from 5% Solvent B to 95% Solvent B over 15-20 minutes, to ensure separation of the product from any residual starting materials or impurities.
-
Detection: Use a UV detector set to a wavelength where the thiazole chromophore absorbs, typically around 254 nm.
-
Purity Assessment: The purity of the product is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.
Comparative Data Analysis
The following tables summarize the expected analytical data for two synthesized derivatives: Product A (from aniline) and Product B (from benzylamine). This data provides a basis for comparing their structural features and purity.
| Product | Chemical Name | Molecular Formula | Theoretical Mass [M+H]⁺ | Measured Mass [M+H]⁺ | Mass Error (ppm) | HPLC Purity (%) |
| A | N-((2-methoxy-1,3-thiazol-4-yl)methyl)aniline | C₁₁H₁₂N₂OS | 221.0743 | 221.0740 | -1.36 | >98% |
| B | N-benzyl-1-(2-methoxy-1,3-thiazol-4-yl)methanamine | C₁₂H₁₄N₂OS | 235.0899 | 235.0902 | +1.28 | >99% |
| Table 1: High-Resolution Mass Spectrometry and HPLC Purity Data. |
| Product | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| A | 7.20 (t, 2H), 6.95 (s, 1H, thiazole-H), 6.75 (t, 1H), 6.65 (d, 2H), 4.40 (s, 2H, CH₂), 4.05 (s, 3H, OCH₃) | 168.5, 153.2, 148.1, 129.3, 117.8, 113.0, 108.9, 56.5, 48.3 |
| B | 7.35-7.25 (m, 5H, Ar-H), 6.90 (s, 1H, thiazole-H), 4.00 (s, 3H, OCH₃), 3.90 (s, 2H, Ar-CH₂), 3.85 (s, 2H, thiazole-CH₂) | 168.3, 153.5, 139.5, 128.6, 128.3, 127.3, 108.5, 56.4, 54.0, 48.1 |
| Table 2: Comparative ¹H and ¹³C NMR Spectroscopic Data. |
Integrated Validation Workflow
The validation process follows a logical sequence to ensure both the identity and purity of the final compound before it proceeds to further biological testing or development stages.
Caption: Integrated workflow for synthesis, purification, and structural validation.
This structured validation approach, combining chromatographic and spectroscopic techniques, provides a robust framework for confirming the identity and purity of novel derivatives of this compound, thereby ensuring the reliability of subsequent research and development efforts.
A Comparative Guide to the Synthetic Utility of 2-Methoxy-1,3-thiazole-4-carbaldehyde and 2-Chlorothiazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the realm of heterocyclic chemistry, thiazole derivatives stand as crucial building blocks for the synthesis of a wide array of biologically active molecules and functional materials. Among the diverse palette of substituted thiazoles, 2-methoxy-1,3-thiazole-4-carbaldehyde and 2-chlorothiazole-4-carbaldehyde have emerged as versatile intermediates. This guide provides an objective comparison of their performance in key synthetic transformations, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
At a Glance: Key Differences in Reactivity
| Feature | 2-Chlorothiazole-4-carbaldehyde | This compound |
| Primary Reactive Site | C2-position (subject to nucleophilic substitution and cross-coupling) | Primarily the aldehyde group; C2-methoxy group can be a leaving group under harsh conditions. |
| Typical Reactions | Suzuki-Miyaura Coupling, Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution | Aldehyde-based transformations (e.g., condensation, oxidation, reduction) |
| Leaving Group Ability | Excellent (Chloride) | Poor to moderate (Methoxide) |
| Synthetic Versatility | High, as a scaffold for diversification at the C2-position. | Primarily used for extending the carbon chain from the C4-position. |
Performance in Key Synthetic Reactions
The primary distinction in the synthetic utility of these two compounds lies in the reactivity of the substituent at the 2-position of the thiazole ring. The chlorine atom in 2-chlorothiazole-4-carbaldehyde serves as an excellent leaving group, making this position susceptible to a variety of palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. In contrast, the methoxy group in this compound is a poorer leaving group, and thus, its reactivity is dominated by the aldehyde functionality.
Palladium-Catalyzed Cross-Coupling Reactions
2-Chlorothiazole-4-carbaldehyde is an excellent substrate for Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of aryl, heteroaryl, and amino functionalities at the C2-position. These reactions are fundamental in the construction of complex molecular architectures, particularly in drug discovery.
This compound , on the other hand, is generally not employed as a substrate for these cross-coupling reactions due to the poor leaving group ability of the methoxide ion.
Table 1: Comparison of 2-Chlorothiazole-4-carbaldehyde in Suzuki-Miyaura and Buchwald-Hartwig Reactions
| Reaction | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O/MeOH | Reflux | ~60-95%[1][2][3][4][5][6][7] |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | ~85-95%[8][9] |
Note: Yields are approximate and can vary based on specific reaction conditions and substrates.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the thiazole ring, further activated by the aldehyde group, makes 2-chlorothiazole-4-carbaldehyde a suitable substrate for nucleophilic aromatic substitution. A common transformation is the displacement of the chloride with a methoxide source, such as sodium methoxide, to synthesize this compound. The reactivity in such substitutions follows the general trend for halogen leaving groups (F > Cl > Br > I) in activated systems[10]. Studies on related 2-halothiazoles have shown that the reaction with sodium methoxide proceeds to give the corresponding 2-methoxythiazole[11]. The rate of this substitution is influenced by the position of the halogen on the thiazole ring, with the 2-position being generally reactive[11].
For This compound , the methoxy group is less prone to substitution by other nucleophiles under standard SNAr conditions.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 2-Chlorothiazole-4-carbaldehyde
Diagram 1: Suzuki-Miyaura Coupling Workflow
References
- 1. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. longdom.org [longdom.org]
In Vitro Assay Comparison for Thiazole Derivatives: A Guide for Researchers
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities.[1] The versatility of the thiazole ring allows for substitutions at various positions, leading to a diverse chemical space for drug discovery. This guide explores common in vitro assays used to evaluate the biological activity of thiazole derivatives, with a focus on anticancer and enzyme inhibitory activities.
Anticancer Activity of Thiazole Derivatives
Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting various mechanisms, including the inhibition of protein kinases and induction of apoptosis.
Data on Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected thiazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 3b | Leukemia HL-60(TB) | Not specified as a direct IC50 for the cell line, but showed potent growth inhibition | [2][3] |
| Compound 3e | Leukemia HL-60(TB) | Not specified as a direct IC50 for the cell line, but showed effective growth inhibition | [2][3] |
| 2-amino-thiazole-5-carboxylic acid phenylamide derivatives | Human K562 leukemia cells | Good anti-proliferative effects | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.
Workflow of MTT Assay
Caption: A general workflow for assessing the cytotoxicity of thiazole derivatives using the MTT assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the thiazole derivatives and a vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 72 hours.
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Enzyme Inhibition by Thiazole Derivatives
Thiazole derivatives are known to inhibit various enzymes, playing a crucial role in the treatment of diseases like cancer and neurodegenerative disorders.
Data on Enzyme Inhibition
The following table presents the in vitro enzyme inhibitory activity of specific thiazole derivatives.
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Compound 10 | Acetylcholinesterase (AChE) | 103.24 | [5] |
| Compound 16 | Acetylcholinesterase (AChE) | 108.94 | [5] |
| Compound 3b | PI3Kα | 86 ± 5 | [3] |
| Compound 3b | mTOR | 221 ± 14 | [3] |
Experimental Protocol: In Vitro Enzyme Inhibition Assay (General)
The following provides a general protocol for determining the enzyme inhibitory potential of thiazole derivatives. The specific substrates and detection methods will vary depending on the target enzyme.
Workflow for Enzyme Inhibition Assay
Caption: A generalized workflow for an in vitro enzyme inhibition assay.
Methodology:
-
Reagent Preparation: Prepare solutions of the target enzyme, the appropriate substrate, and a suitable buffer.
-
Inhibitor Addition: In a microplate, add varying concentrations of the thiazole derivative to the wells.
-
Pre-incubation: Add the enzyme to the wells and pre-incubate with the inhibitor for a specific period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme.
-
Reaction Termination: Stop the reaction using a suitable method (e.g., adding a stopping reagent, changing pH).
-
Signal Detection: Measure the amount of product formed using a suitable detection method, such as spectrophotometry or fluorometry.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the thiazole derivative and determine the IC50 value.
Signaling Pathway: PI3K/mTOR
Several thiazole derivatives have been identified as dual inhibitors of PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin), key components of a signaling pathway crucial for cell growth, proliferation, and survival.[2][3]
PI3K/mTOR Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
Efficacy comparison of "2-Methoxy-1,3-thiazole-4-carbaldehyde" based inhibitors
A Comparative Guide to the Efficacy of Thiazole-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The 1,3-thiazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatile structure allows for a wide range of substitutions, leading to the development of potent and selective inhibitors for various therapeutic targets. This guide provides a comparative overview of the efficacy of several thiazole-based inhibitors, with a focus on derivatives conceptually related to a "2-Methoxy-1,3-thiazole-4-carbaldehyde" framework. We will delve into their performance against different biological targets, supported by experimental data, and provide detailed methodologies to aid in the replication and advancement of these findings.
Comparative Efficacy of Thiazole-Based Inhibitors
The following tables summarize the in vitro efficacy of selected thiazole derivatives against their respective targets. These compounds highlight the diverse therapeutic potential of the thiazole scaffold, from anticancer to anti-inflammatory applications.
Table 1: Kinase Inhibitors
| Compound ID | Target Kinase | IC50 (µM) | Cell Line | Reference |
| Compound 4c | VEGFR-2 | 0.15 | - | [1] |
| Sorafenib (Reference) | VEGFR-2 | 0.059 | - | [1] |
| Compound 40 | B-RAFV600E | 0.0231 | - | [2] |
| Dabrafenib (Reference) | B-RAFV600E | 0.0472 | - | [2] |
| Compound 51am | c-Met | 0.05664 | - | [3] |
Table 2: Tubulin Polymerization Inhibitors
| Compound ID | Target | Average IC50 (µM) | Cell Lines | Reference |
| SMART Compound 8f | Tubulin Polymerization | 0.041 | Melanoma & Prostate Cancer | [4] |
| Colchicine (Reference) | Tubulin Polymerization | - | - | [4] |
Table 3: Cholinesterase Inhibitors
| Compound ID | Target Enzyme | IC50 (µM) | Reference |
| Thiazolylhydrazone III (R2 = OCH3) | Acetylcholinesterase | 0.0317 | [5] |
| Donepezil (Reference) | Acetylcholinesterase | 0.0287 | [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental results. Below are the protocols for the key assays cited in this guide.
In Vitro Kinase Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
-
Reagents and Materials : Recombinant human kinase, appropriate substrate peptide, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure :
-
A solution of the test compound is prepared in DMSO and then diluted in assay buffer to various concentrations.
-
The kinase, substrate, and test compound are incubated together in a 96-well plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).
-
The kinase reaction is initiated by the addition of ATP.
-
After incubation, the reaction is stopped, and the amount of ADP produced (or substrate phosphorylated) is quantified using a suitable detection method.
-
Luminescence or fluorescence is measured using a plate reader.
-
-
Data Analysis : The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Proliferation Assay (MTT Assay)
This assay is used to assess the cytotoxic or growth-inhibitory effects of a compound on cultured cancer cells.
-
Cell Culture : Human cancer cell lines (e.g., HepG2, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Procedure :
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) and incubated for a specified duration (e.g., 48 or 72 hours).
-
After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for another 2-4 hours, during which viable cells metabolize the MTT into formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).
-
-
Data Analysis : The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
-
Reagents and Materials : Purified tubulin, polymerization buffer (e.g., MES buffer containing MgCl2, EGTA, and GTP), and test compounds.
-
Procedure :
-
Tubulin is pre-incubated with various concentrations of the test compound on ice.
-
The mixture is then transferred to a temperature-controlled spectrophotometer set at 37°C to initiate polymerization.
-
The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time.
-
-
Data Analysis : The rate of tubulin polymerization is determined from the slope of the linear portion of the absorbance curve. The IC50 value is the concentration of the compound that inhibits the rate of polymerization by 50% compared to a vehicle control.
Visualizing Molecular Pathways and Workflows
Understanding the mechanism of action of these inhibitors requires a clear visualization of the signaling pathways they disrupt and the experimental processes used to evaluate them.
Caption: A simplified diagram of common kinase signaling pathways targeted by thiazole-based inhibitors.
Caption: A general workflow for the evaluation of novel thiazole-based inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity [comptes-rendus.academie-sciences.fr]
Safety Operating Guide
Proper Disposal of 2-Methoxy-1,3-thiazole-4-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the protection of personnel and the environment. This document provides essential, step-by-step guidance for the proper disposal of 2-Methoxy-1,3-thiazole-4-carbaldehyde, a compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe and regulatory-compliant laboratory environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Chemical safety glasses or goggles. A face shield may be required for larger quantities. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. |
| Body Protection | Laboratory coat. For larger spills or quantities, a chemical-resistant apron or suit may be necessary. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][2][3] |
II. Waste Segregation and Container Management
Proper segregation and containment of chemical waste are fundamental to safe disposal.[4]
-
Designate a Satellite Accumulation Area (SAA): Establish a designated SAA within the laboratory for the collection of hazardous waste.[4] This area must be under the direct control of laboratory personnel.
-
Use Appropriate Waste Containers:
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[4]
III. Disposal Procedures
The following step-by-step protocols outline the disposal process for both solid and liquid forms of this compound.
-
Preparation: Ensure all required PPE is correctly worn. Work within a chemical fume hood or a well-ventilated area to minimize inhalation exposure.
-
Containment: Carefully sweep up the solid this compound, avoiding dust formation.[1][5]
-
Transfer: Place the collected solid into a designated, properly labeled hazardous waste container.[1][2]
-
Decontamination: Decontaminate the tools and surfaces used for the transfer with an appropriate solvent and cleaning materials. Dispose of the cleaning materials as hazardous waste.
-
Storage: Securely close the waste container and place it in the designated SAA.
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management contractor.
Important Note: Do not dispose of this compound or its solutions down the drain.[2][6][7] Aldehyde-containing waste is typically considered hazardous and requires specialized treatment.[8][9] While some aldehydes can be neutralized, this process is specific and requires validation; unauthorized neutralization and drain disposal are prohibited.[8][9]
-
Preparation: Wear all necessary PPE.
-
Collection: Collect all liquid waste containing this compound in a dedicated, labeled, and sealed waste container.
-
Storage: Store the liquid waste container in the SAA, ensuring it is segregated from incompatible materials.
-
Final Disposal: The liquid hazardous waste must be collected and disposed of by a certified hazardous waste disposal company.
IV. Spill Management
In the event of a spill, immediate and appropriate action is required to mitigate risks.
Table 2: Spill Response Procedures
| Spill Size | Procedure |
| Small Spill | 1. Restrict access to the area.2. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).3. Collect the absorbed material into a hazardous waste container. |
| Large Spill | 1. Evacuate the immediate area.2. Alert laboratory personnel and the institutional safety officer.3. If safe to do so, prevent the spill from spreading.4. Follow institutional emergency procedures. |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
By adhering to these established procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby fostering a secure and responsible research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. angenechemical.com [angenechemical.com]
- 3. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. fishersci.ca [fishersci.ca]
- 6. Laboratory chemical waste [watercorporation.com.au]
- 7. geneseo.edu [geneseo.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. apps.ecology.wa.gov [apps.ecology.wa.gov]
Personal protective equipment for handling 2-Methoxy-1,3-thiazole-4-carbaldehyde
Disclaimer: This guide is based on safety information for structurally related thiazole derivatives and general laboratory safety principles. A specific Safety Data Sheet (SDS) for 2-Methoxy-1,3-thiazole-4-carbaldehyde was not located. Researchers must consult the specific SDS provided by the supplier for this compound and adhere to their institution's safety protocols.
This document provides immediate, essential guidance for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of this compound, a versatile compound used in pharmaceutical development and organic synthesis.[1]
Personal Protective Equipment (PPE)
Effective use of Personal Protective Equipment is the primary barrier against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on protocols for similar chemical compounds.
| Protection Type | Specific Recommendations | Rationale & Best Practices |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Must be tested and approved under government standards like NIOSH (US) or EN 166 (EU) to protect against splashes.[2][3] |
| Hand Protection | Chemically resistant, impermeable gloves (e.g., nitrile, neoprene). | Inspect gloves before use. Use proper glove removal technique to avoid skin contact. Wash and dry hands after use.[2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator. | A respirator is necessary if there is a risk of inhaling dust, fumes, or aerosols, especially during heating or if the substance is volatile.[2][4] |
| Body Protection | Laboratory coat. For larger quantities or significant splash risk, consider a chemically resistant apron or suit. | Contaminated work clothing should not be allowed out of the workplace and should be washed separately.[2] |
Operational and Handling Plan
Safe handling of this compound requires adherence to standard laboratory procedures and engineering controls to minimize exposure.
Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area.[4] For procedures that may generate dust or aerosols, use a chemical fume hood.
-
Safety Stations: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[2]
Safe Handling Practices:
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
-
Avoid Inhalation: Avoid breathing dust, fumes, gases, or vapors.[2][4]
-
Hygiene: Wash hands thoroughly after handling the chemical and before breaks, eating, drinking, or smoking.[2][5] Contaminated clothing should be removed immediately and washed before reuse.[2][5]
-
Ignition Sources: Keep the chemical away from heat and sources of ignition.[2] Intense heating may lead to the formation of explosive mixtures with air.[5]
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
-
Some related compounds recommend refrigeration.[2] Always follow the supplier's specific storage instructions.
-
Store away from incompatible materials, such as strong oxidizing agents.[2]
Disposal Plan
Chemical waste must be managed to prevent environmental contamination and ensure safety.
Waste Disposal:
-
Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2][6]
-
The preferred method is to send to a licensed recycler or reclaim specialist.
-
Do not allow the chemical to enter drains or waterways.[3][7]
Container Disposal:
-
Empty containers may retain product residue.
-
Recycle containers if possible, or dispose of them in an authorized landfill after ensuring they are thoroughly empty and cleaned.[7]
Emergency Procedures: Chemical Spill Workflow
In the event of a spill, a systematic response is crucial to ensure personnel safety and minimize environmental impact.
Caption: Workflow for responding to a chemical spill.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. s3-us-west-1.amazonaws.com [s3-us-west-1.amazonaws.com]
- 5. sigmaaldrich.cn [sigmaaldrich.cn]
- 6. d3.cytivalifesciences.com [d3.cytivalifesciences.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
